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  • Product: 3,7-Dibromophenothiazin-5-ium bromide
  • CAS: 46710-21-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,7-Dibromophenothiazin-5-ium bromide (CAS 46710-21-8)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Key Synthetic Intermediate 3,7-Dibromophenothiazin-5-ium bromide is a crucial, yet often overlooked, heterocyclic compound. While not...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

3,7-Dibromophenothiazin-5-ium bromide is a crucial, yet often overlooked, heterocyclic compound. While not an end-product in many applications, its significance lies in its role as a key intermediate in the synthesis of a wide array of phenothiazine-based compounds, most notably analogues of Methylene Blue.[1][2] This guide aims to provide a comprehensive technical overview of its synthesis, properties, and potential applications, empowering researchers to effectively utilize this versatile molecule in their scientific endeavors.

Core Chemical and Physical Properties

3,7-Dibromophenothiazin-5-ium bromide is a dark red solid with the molecular formula C₁₂H₆Br₃NS and a molecular weight of approximately 435.96 g/mol .[3][4][5] Its structure is characterized by a tricyclic phenothiazine core, with bromine atoms substituted at the 3 and 7 positions, and a bromide counter-ion.

PropertyValueSource(s)
CAS Number 46710-21-8[3][4]
Molecular Formula C₁₂H₆Br₃NS[3][4][5]
Molecular Weight 435.96 g/mol [3][4][5]
Appearance Dark red solid
Melting Point 155 °C (decomposes)[3][5]
Canonical SMILES C1=CC2=C(C=C1Br)[S+]=C3C=C(C=CC3=N2)Br.[Br-][4]
InChIKey GZCQBWPKNZFNPF-UHFFFAOYSA-M[4]

Synthesis and Mechanism: The Leventis Approach

The most prominently cited method for the synthesis of 3,7-Dibromophenothiazin-5-ium bromide is a two-step process described by Leventis et al.[1][6] This approach involves the electrophilic bromination of phenothiazine, followed by an in-situ oxidation to the phenothiazin-5-ium salt.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution. Phenothiazine, being an electron-rich heterocyclic system, readily reacts with bromine. The sulfur and nitrogen heteroatoms influence the regioselectivity of the substitution, directing the bromine atoms to the 3 and 7 positions. The reaction with an excess of bromine also facilitates the oxidation of the phenothiazine ring system to the more stable phenothiazin-5-ium cation.

G Phenothiazine Phenothiazine Intermediate 3,7-Dibromophenothiazine (Reduced form) Phenothiazine->Intermediate Electrophilic Aromatic Substitution Bromine Bromine (Br2) in Acetic Acid Product 3,7-Dibromophenothiazin-5-ium bromide (Oxidized form) Intermediate->Product Oxidation G Dibromo 3,7-Dibromophenothiazin-5-ium bromide Product 3,7-Bis(dialkylamino)phenothiazin-5-ium (Methylene Blue Analogue) Dibromo->Product Nucleophilic Aromatic Substitution Amine Secondary Amine (e.g., Dimethylamine)

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Properties of 3,7-Dibromophenothiazin-5-ium Bromide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed theoretical and practical overview of the spectroscopic characteristics of 3,7-Dib...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed theoretical and practical overview of the spectroscopic characteristics of 3,7-Dibromophenothiazin-5-ium bromide. While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous phenothiazine derivatives to present a robust, predictive analysis. This approach is designed to empower researchers in identifying and characterizing this important synthetic intermediate.

Introduction: The Significance of 3,7-Dibromophenothiazin-5-ium Bromide

3,7-Dibromophenothiazin-5-ium bromide is a key intermediate in the synthesis of various phenothiazine dyes and pharmacologically active molecules, including analogues of Methylene Blue.[1] Its reactive bromine atoms at the 3 and 7 positions allow for further functionalization, making it a versatile building block in medicinal chemistry and materials science.[1] The phenothiazinium core is also of great interest due to its redox activity and photosensitizing properties, with applications in electrochemical sensors, photodynamic therapy, and as an oxidation catalyst.[2]

An understanding of the spectroscopic signature of 3,7-Dibromophenothiazin-5-ium bromide is crucial for monitoring its synthesis, assessing its purity, and confirming its structure. This guide will provide a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Molecular Structure and its Spectroscopic Implications

The structure of 3,7-Dibromophenothiazin-5-ium bromide, with its tricyclic aromatic system and cationic sulfur atom, dictates its spectroscopic behavior. The presence of bromine atoms and the overall symmetry of the molecule will have distinct effects on its various spectra.

Caption: Molecular structure of the 3,7-Dibromophenothiazin-5-ium cation.

Synthesis of 3,7-Dibromophenothiazin-5-ium Bromide

The synthesis of 3,7-Dibromophenothiazin-5-ium bromide is typically achieved through the direct bromination of phenothiazine.[1]

Synthetic Protocol

A common method involves the reaction of phenothiazine with bromine in a suitable solvent, such as acetic acid.[1]

G start Start: Phenothiazine in Acetic Acid step1 Add Bromine (Br2) (2.0-2.5 equivalents) start->step1 step2 Stir at Room Temperature step1->step2 step3 Precipitation of Product step2->step3 step4 Isolate by Filtration step3->step4 end End: 3,7-Dibromophenothiazin-5-ium bromide step4->end

Caption: General workflow for the synthesis of 3,7-Dibromophenothiazin-5-ium bromide.

Detailed Steps:

  • Dissolve phenothiazine in glacial acetic acid.

  • Slowly add a solution of bromine (2.0-2.5 molar equivalents) in glacial acetic acid to the phenothiazine solution with stirring.

  • Continue stirring the reaction mixture at room temperature for a designated period (e.g., 1-2 hours).

  • The product, 3,7-Dibromophenothiazin-5-ium bromide, will precipitate from the solution.

  • Isolate the solid product by filtration, wash with a small amount of cold acetic acid, and then with a non-polar solvent like diethyl ether to remove any unreacted bromine.

  • Dry the product under vacuum.

Causality in Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve phenothiazine and is relatively inert to bromine. It also facilitates the precipitation of the resulting salt.

  • Molar Equivalents of Bromine: At least two equivalents of bromine are required for the dibromination at positions 3 and 7. An additional amount is needed for the oxidation of the sulfur atom to the sulfonium cation.

  • Room Temperature Reaction: The reaction is typically exothermic and proceeds readily at room temperature, avoiding the need for heating which could lead to side reactions.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shift, splitting pattern, and integration of signals are key parameters for structure elucidation.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum of 3,7-Dibromophenothiazin-5-ium bromide is expected to be relatively simple due to the C₂ symmetry of the molecule. The aromatic region (typically 7-9 ppm for phenothiazinium salts) will be of primary interest.[3]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.5Doublet2HH-1, H-9Deshielded due to proximity to the cationic sulfur and nitrogen atoms.
~ 7.6 - 8.0Doublet of doublets2HH-2, H-8Influenced by adjacent protons and the bromine atom.
~ 7.3 - 7.6Doublet2HH-4, H-6Influenced by the adjacent bromine atom.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing six signals for the twelve aromatic carbons.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 140 - 145C-4a, C-5aCarbons adjacent to the heteroatoms.
~ 135 - 140C-1, C-9Aromatic CH carbons.
~ 130 - 135C-2, C-8Aromatic CH carbons.
~ 125 - 130C-4, C-6Aromatic CH carbons.
~ 115 - 120C-3, C-7Carbons bonded to bromine (signal may be attenuated).
~ 110 - 115C-9a, C-10aBridgehead carbons.
Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. The absorption of specific frequencies of IR radiation corresponds to particular functional groups and structural features.

Predicted IR Data: The IR spectrum of 3,7-Dibromophenothiazin-5-ium bromide will be characterized by absorptions typical of a substituted aromatic system.

Predicted Wavenumber (cm⁻¹)Vibration TypeRationale
3100 - 3000C-H stretch (aromatic)Characteristic of sp² C-H bonds.
1600 - 1450C=C stretch (aromatic)Multiple bands are expected due to the tricyclic system.
~ 1350C-N stretchTypical for aromatic amines.
850 - 800C-H out-of-plane bendIndicative of a 1,2,4-trisubstituted benzene ring pattern.[4]
700 - 500C-Br stretchCharacteristic of the carbon-bromine bond.

The absence of an N-H stretching band (around 3400-3300 cm⁻¹) would confirm the formation of the phenothiazin-5-ium cation, as the nitrogen atom is part of the conjugated system and not bonded to a hydrogen.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Framework: UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelengths of maximum absorbance (λ_max) are related to the extent of conjugation and the energy gap between electronic orbitals.

Predicted UV-Vis Data: Phenothiazinium salts are known for their strong absorption in the visible region, which is responsible for their color.[5]

Predicted λ_max (nm)Electronic TransitionRationale
~ 250 - 280π → πHigh-energy transition within the aromatic system.
~ 300 - 350π → πLower-energy transition of the conjugated system.
~ 600 - 700n → π* or π → π*This broad, intense band in the visible region is characteristic of the extended conjugation in the phenothiazinium chromophore and is responsible for its color. The exact position will be influenced by the bromo substituents.

The bromide counter-ion may also exhibit absorbance in the UV region.[6]

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum:

  • Cation (M⁺): The primary ion observed will be the 3,7-Dibromophenothiazin-5-ium cation. Its monoisotopic mass is calculated to be 355.87 Da.

  • Isotopic Pattern: A characteristic isotopic pattern will be observed due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in a triplet of peaks for the molecular ion at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1.

m/z (Da)Ion
~ 355.87[C₁₂H₆⁷⁹Br₂NS]⁺
~ 357.87[C₁₂H₆⁷⁹Br⁸¹BrNS]⁺
~ 359.87[C₁₂H₆⁸¹Br₂NS]⁺

The exact mass of the cation is 355.8721 Da.[7][8]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3,7-Dibromophenothiazin-5-ium bromide. By understanding the theoretical underpinnings of each spectroscopic technique and leveraging data from related compounds, researchers can confidently approach the synthesis and characterization of this important molecule. The provided protocols and data tables serve as a valuable resource for experimental design and data interpretation in the fields of medicinal chemistry, drug development, and materials science.

References

  • Bucoso, A. D. et al. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. International Journal of Industrial Chemistry, 12(2), 113-121. Available at: [Link]

  • Leventis, N. et al. (1997). A 2-step process for the conversion of phenothiazine into 3,7-dibromophenothiazin-5-ium bromide. Tetrahedron, 53(29), 10083-10092. (Note: This is referenced in a patent, direct URL to the paper is not available from the search results, but the patent is US11059797B2).
  • LookChem. (n.d.). 3,7-Dibromophenothiazin-5-ium bromide. Retrieved from [Link]

  • PubChem. (n.d.). 3,7-Dibromophenothiazin-5-ium bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3,7-Dibromophenothiazin-5-ium bromide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.
  • Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.
  • Phoenix, D. A. et al. (2005). A comparative analysis of phenothiazinium salts for the photosensitisation of murine fibrosarcoma (RIF-1) cells in vitro. Photochemical & Photobiological Sciences, 4(6), 567-573. (Note: Direct URL not available from search, referenced for general properties).
  • Hoag, G. E. et al. (2009). Degradation of bromothymol blue by 'greener' nano-scale zero-valent iron synthesized using tea polyphenols. Journal of Materials Chemistry, 19(45), 8671-8677. Available at: [Link]

  • ResearchGate. (2021). Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). 46710-21-8 | 3,7-Dibromophenothiazin-5-ium bromide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.
  • Le Caër, S. (2011). In situ UV-visible spectrum acquisition of Br3−. Investigations of concentrated HBr aqueous solutions under 13-keV X-rays. Journal of Physics: Conference Series, 261, 012013. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and spectral characterization of some bromo-benzothiazolo pyrazolines. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Electrochemical Behavior of 3,7-Dibromophenothiazin-5-ium Bromide

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of 3,7-Dibromophenothiazin-5-ium b...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of 3,7-Dibromophenothiazin-5-ium bromide, a halogenated derivative of the versatile phenothiazine scaffold. While specific experimental data for this exact compound is not extensively published, this document synthesizes established principles of phenothiazine electrochemistry to postulate its redox characteristics. We will delve into the theoretical underpinnings of its electrochemical signature, supported by data from closely related analogues, and provide detailed, field-proven protocols for its empirical investigation. This guide is designed to equip researchers in materials science and drug development with the foundational knowledge and practical steps necessary to thoroughly characterize this and similar phenothiazinium salts.

Introduction: The Phenothiazine Core in Redox Chemistry

The phenothiazine (PTZ) nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its rich and tunable redox properties.[1] Derivatives of PTZ are integral to a range of applications, from antipsychotic medications to organic electronics.[2][3] The electrochemical behavior of phenothiazines is characterized by sequential one-electron transfer steps, forming a stable cation radical and a less stable dication.[4] This redox activity is central to their biological action and their utility in electronic devices.

The introduction of substituents onto the phenothiazine ring, particularly at the 3, 7, and 10 positions, allows for the fine-tuning of its electronic properties, including its oxidation potential.[5] Halogenation, such as the introduction of bromine at the 3 and 7 positions, is expected to significantly influence the electron density of the aromatic system and, consequently, its electrochemical behavior. The subject of this guide, 3,7-Dibromophenothiazin-5-ium bromide, presents a unique case where the sulfur atom is already in a cationic state, which will profoundly impact its redox characteristics compared to its neutral 10H-phenothiazine counterpart.

Postulated Electrochemical Behavior of 3,7-Dibromophenothiazin-5-ium Bromide

Based on the established literature for phenothiazine derivatives, we can construct a hypothesis for the electrochemical behavior of 3,7-Dibromophenothiazin-5-ium bromide. The initial state is a cation. Therefore, the first electrochemical event is likely a reduction. Subsequent oxidation from the neutral species would then occur at a higher potential than the parent, unbrominated phenothiazine due to the electron-withdrawing nature of the bromine atoms.

A likely reaction pathway is the reversible one-electron reduction to the neutral 3,7-dibromo-10H-phenothiazine radical, followed by a further reduction to the anion. The subsequent oxidation from the neutral form would likely be a one-electron oxidation to a radical cation, which may be followed by a second, often irreversible, oxidation to a dication or sulfoxide.[4][5]

A study on a 10-substituted-3,7-dibromophenothiazine derivative showed an irreversible oxidation at +0.85 V versus a Saturated Calomel Electrode (SCE), indicating that the bromine substituents raise the oxidation potential.[1] We anticipate a similar effect for the title compound.

G A 3,7-Dibromophenothiazin-5-ium Cation B 3,7-Dibromo-10H-phenothiazine Radical A->B + e⁻ (Reduction) C 3,7-Dibromo-10H-phenothiazine Anion B->C + e⁻ (Reduction) D 3,7-Dibromo-10H-phenothiazine B->D - H⁺ E 3,7-Dibromo-10H-phenothiazine Radical Cation D->E - e⁻ (Oxidation) F 3,7-Dibromo-10H-phenothiazine Dication/Sulfoxide E->F - e⁻ (Oxidation) G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.1 M TBAPF₆ in Acetonitrile B Prepare Analyte Stock Solution A->B C Assemble 3-Electrode Cell B->C D Run Cyclic Voltammetry C->D E Determine Potentials (E₁/₂, Eₚ) D->E F Assess Reversibility (Iₚₐ/Iₚ꜀, Scan Rate Study) E->F

Caption: Experimental workflow for cyclic voltammetry of 3,7-Dibromophenothiazin-5-ium bromide.

Advanced Characterization Techniques

To gain deeper insights into the electrochemical behavior and identify the species formed during the redox processes, complementary spectroelectrochemical techniques are invaluable.

UV-Vis Spectroelectrochemistry

By coupling an ultraviolet-visible (UV-Vis) spectrometer with the electrochemical cell, the absorption spectra of the species generated at different potentials can be recorded in situ. [6]This is particularly useful for observing the formation and decay of the radical cation, which often exhibits a characteristic color. [2]

Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry

EPR spectroscopy is a powerful tool for detecting and characterizing species with unpaired electrons, such as the phenothiazine radical cation. [7]In an EPR spectroelectrochemical experiment, the radical cation can be generated in the EPR cavity, allowing for the direct observation of its EPR signal and providing information about its electronic structure and stability. [8]

Applications in Drug Development and Materials Science

A thorough understanding of the electrochemical behavior of 3,7-Dibromophenothiazin-5-ium bromide is crucial for its potential applications:

  • Drug Development: The redox properties of phenothiazines are often linked to their pharmacological activity and metabolic pathways. [9]Electrochemical studies can serve as a biomimetic model to predict metabolic transformations. [10]* Materials Science: Phenothiazine derivatives are promising materials for organic electronics, including redox flow batteries and dye-sensitized solar cells. [3][5]Their electrochemical stability and redox potentials are key performance indicators.

Conclusion

While the precise electrochemical parameters of 3,7-Dibromophenothiazin-5-ium bromide await empirical determination, this guide provides a robust theoretical framework and a detailed experimental roadmap for its characterization. By leveraging the extensive knowledge of phenothiazine electrochemistry and employing the validated protocols outlined herein, researchers can effectively elucidate the redox behavior of this and other novel phenothiazinium salts, paving the way for their application in diverse scientific fields.

References

  • Mayer, L., May, L., & Müller, T. J. J. (2020). The interplay of conformations and electronic properties in N-aryl phenothiazines. Organic Chemistry Frontiers, 7(7), 1206-1217.
  • Pascu, M. L., et al. (2009).
  • Ortiz, J. L., et al. (2025). Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Molecules, 30(5), 1050.
  • Esser, B., et al. (2017). A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries.
  • PubChem. (n.d.). 3,7-dibromo-10H-phenothiazine. Retrieved from [Link]

  • Semantic Scholar. (2025). Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Retrieved from [Link]

  • Winter, A., et al. (2024). Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. Molecules, 29(9), 2145.
  • PubMed. (2000). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical Chemistry, 72(15), 3529-3535.
  • Journal of the American Chemical Society. (2018). Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions. Journal of the American Chemical Society, 140(14), 4871-4880.
  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
  • Phoenix, B., et al. (2011). A comparative analysis of phenothiazinium salts for the photosensitisation of murine fibrosarcoma (RIF-1) cells in vitro. Photochemical & Photobiological Sciences, 10(10), 1629-1637.
  • Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. (n.d.). Retrieved from [Link]

  • MDPI. (2024). N-Phenylphenothiazine Radical Cation with Extended π-Systems: Enhanced Heat Resistance of Triarylamine Radical Cations as Near-Infrared Absorbing Dyes. Molecules, 29(24), 5634.
  • ResearchGate. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amine. Chemical Science, 13(15), 4351-4359.
  • Cyclic voltametry in non-aqueous medium. (n.d.). Retrieved from [Link]

  • Tegos, G. P., et al. (2005). Phenothiazinium Antimicrobial Photosensitizers Are Substrates of Bacterial Multidrug Resistance Pumps. Antimicrobial Agents and Chemotherapy, 49(3), 1064-1070.
  • National Center for Biotechnology Information. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(15), 4351-4359.
  • Journal of the American Chemical Society. (2026). Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. Journal of the American Chemical Society.
  • PalmSens. (n.d.). Spectroelectrochemistry Application Kit. Retrieved from [Link]

  • MDPI. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4749.
  • ResearchGate. (n.d.). (PDF) A Practical Beginner's Guide to Cyclic Voltammetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Computing the Redox Potentials of Phenothiazine and N-methylphenothiazine. Retrieved from [Link]

  • MDPI. (2023).
  • Royal Society of Chemistry. (2020). The interplay of conformations and electronic properties in N-aryl phenothiazines. Organic Chemistry Frontiers, 7(7), 1206-1217.
  • ResearchGate. (n.d.). Chemical and Electrochemical Oxidation of Phenothiazine. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Redox chemical processes of N-unsubstituted phenothiazine 1,... | Download Scientific Diagram. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (130), 56223.

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Redox Potential of Phenothiazine Compounds Abstract Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds whose utility spans from foundational psychop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Redox Potential of Phenothiazine Compounds

Abstract

Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds whose utility spans from foundational psychopharmacology to cutting-edge materials science.[1] Central to their diverse functionality is their rich redox chemistry, characterized by the formation of stable radical cations. This guide provides a comprehensive exploration of the redox potential of phenothiazine compounds, delving into the underlying electrochemical mechanisms, the principal analytical techniques for their characterization, and the critical factors that modulate their redox behavior. We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and explore the implications of tunable redox potentials in drug development, antioxidant mechanisms, and energy storage applications. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, practical understanding of this pivotal molecular property.

The Fundamental Redox Chemistry of the Phenothiazine Core

The phenothiazine scaffold is an electron-rich tricycle containing both nitrogen and sulfur heteroatoms, which are key to its electrochemical activity.[2] The fundamental redox event is a reversible one-electron oxidation that removes an electron from the π-system, forming a distinctly colored and relatively stable cation radical (PTZ•+).[2][3]

This process can be represented as:

PTZ ⇌ PTZ•+ + e-

This initial oxidation is typically reversible and occurs at relatively low positive potentials, a testament to the electron-donating nature of the core structure.[4] Upon formation, the cation radical undergoes a conformational change; the "boat" shape of the neutral molecule flattens to a more planar structure, which allows for enhanced delocalization of the radical cation across the π-system, contributing to its stability.[2] A second, often quasi-reversible or irreversible, oxidation to a dication can occur at higher potentials, but this species is generally less stable and prone to decomposition.[3]

The stability and accessibility of the cation radical state are the cornerstones of phenothiazine's utility in a vast array of applications.

Redox_Mechanism PTZ Phenothiazine (PTZ) (Neutral, Folded Conformation) PTZ_Radical Phenothiazine Cation Radical (PTZ•+) (Planar Conformation) PTZ->PTZ_Radical - e⁻ (Oxidation) PTZ_Radical->PTZ + e⁻ (Reduction)

Caption: Reversible one-electron oxidation of the phenothiazine core.

Characterization of Redox Potential: Cyclic Voltammetry

Cyclic Voltammetry (CV) is the quintessential technique for probing the redox behavior of phenothiazine compounds. It provides quantitative data on redox potentials and qualitative insights into the stability and kinetics of the redox species.[5][6] The experiment involves scanning the potential of a working electrode in a solution containing the analyte and observing the resulting current.

Causality Behind the Experimental Setup

A standard three-electrode system is employed to ensure accurate potential control and measurement:

  • Working Electrode (e.g., Glassy Carbon, Platinum): This is where the redox reaction of interest occurs. Glassy carbon is often preferred due to its wide potential window and relative inertness.

  • Reference Electrode (e.g., Ag/AgCl, SCE): This electrode provides a stable, constant potential against which the working electrode's potential is measured. All reported potentials are meaningless without specifying the reference.

  • Counter (or Auxiliary) Electrode (e.g., Platinum Wire): This electrode completes the electrical circuit, passing the current required by the working electrode without participating in the primary redox reaction.

The choice of solvent and supporting electrolyte is critical. Aprotic organic solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are common, as they can dissolve the phenothiazine derivative and the electrolyte and are stable over a wide potential range.[3] The supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, n-Bu₄NPF₆) is a non-reactive salt that provides ionic conductivity to the solution, minimizing solution resistance and ensuring that the analyte migrates to the electrode via diffusion rather than electrostatic attraction.

Step-by-Step Experimental Protocol for Cyclic Voltammetry

This protocol provides a self-validating framework for the analysis of a novel phenothiazine derivative.

  • Preparation of the Analyte Solution:

    • Accurately weigh the phenothiazine compound to prepare a 1-5 mM solution in a suitable aprotic solvent (e.g., HPLC-grade acetonitrile).

    • Add a supporting electrolyte (e.g., 0.1 M n-Bu₄NPF₆) to the solution. Ensure complete dissolution.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Oxygen is electroactive and its reduction can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad to ensure a clean, reproducible surface.

    • Rinse the electrode thoroughly with deionized water, followed by the solvent being used for the experiment.

    • Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode to minimize iR drop (uncompensated resistance).

  • Data Acquisition:

    • Set the initial and vertex potentials to span the expected redox event of the phenothiazine. A typical scan might range from 0 V to +1.0 V vs Ag/AgCl.

    • Set a scan rate, typically between 50-100 mV/s for initial analysis.[3]

    • Run a background scan in the electrolyte solution without the analyte to ensure there are no interfering signals.

    • Introduce the analyte solution and run the cyclic voltammogram.

  • Data Analysis and Interpretation:

    • Identify the anodic (oxidation) peak potential (Eₚₐ) and the cathodic (reduction) peak potential (Eₚ𝒸).

    • Calculate the formal redox potential (E½) as the average of the peak potentials: E½ = (Eₚₐ + Eₚ𝒸) / 2 . This value represents the thermodynamic potential of the redox couple.

    • Determine the peak potential separation: ΔEₚ = Eₚₐ - Eₚ𝒸 . For a theoretically reversible one-electron process, ΔEₚ should be approximately 59 mV at room temperature. Larger values may indicate quasi-reversibility or slow electron transfer kinetics.

    • Assess the ratio of the peak currents: iₚₐ / iₚ𝒸 . A ratio of ~1 indicates a stable redox species on the timescale of the CV experiment. Ratios less than 1 suggest the oxidized species (the cation radical) is undergoing a chemical reaction.[6]

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare 1-5 mM Analyte in Aprotic Solvent P2 Add 0.1 M Supporting Electrolyte P1->P2 P3 Deoxygenate with Inert Gas (Ar, N₂) P2->P3 E1 Assemble 3-Electrode Cell (WE, RE, CE) P3->E1 E2 Run Background Scan (Solvent + Electrolyte) E1->E2 E3 Run Analyte Scan (Sweep Potential) E2->E3 A1 Identify Peak Potentials (Epa, Epc) E3->A1 A2 Calculate Redox Potential E½ = (Epa + Epc) / 2 A1->A2 A3 Assess Reversibility (ΔEp, ipa/ipc) A2->A3

Caption: Standard workflow for cyclic voltammetry analysis.

Molecular Engineering: Tuning the Redox Potential

The redox potential of the phenothiazine core is not fixed; it can be precisely tuned through synthetic modification. This "molecular tailoring" is crucial for optimizing the compound for a specific application.[7]

  • Substituent Effects: The electronic nature of substituents on the phenothiazine ring system has a profound impact.

    • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy (-OR) attached to the nitrogen (N-10) or aromatic rings (C-3, C-7) increase the electron density of the core. This makes the molecule easier to oxidize, thereby lowering its redox potential.[7]

    • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or halogens decrease the electron density, making the molecule more difficult to oxidize and thus increasing its redox potential.[3]

  • Extended Conjugation: Extending the π-system, for instance by fusing additional aromatic rings to the phenothiazine core, can also modulate the redox properties and often leads to reversible redox behavior.[8]

  • Side Chain Structure: The nature of the side chain, particularly at the N-10 position, can influence the stability and subsequent reactions of the cation radical, which is highly relevant for drug metabolism.[9] For example, different side chains can promote or inhibit dimerization or hydroxylation of the radical intermediate.[9]

Caption: Structure-Activity Relationship (SAR) for phenothiazine redox potential.

Quantitative Data Summary

The redox potential of phenothiazine derivatives varies widely based on their substitution patterns. The following table summarizes representative oxidation potentials to illustrate the impact of molecular engineering.

Compound/DerivativeE (Oxidation) vs. ReferenceKey Structural Feature(s)Source
Monosubstituted (N-alkyl/alkoxy) Phenothiazines~0.3 V vs. Fc/Fc+Simple substitution at the nitrogen atom.[7]
N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine0.65 V vs. Fc/Fc+Electron-donating alkoxy groups at C-3 and C-7 positions.[7]
Ethylpromethazine bis(trifluoromethanesulfonyl)imide1.12 V vs. Fc/Fc+Ionic compound with modified side chain.[7]
10-phenyl-10H-phenothiazine (PTZ)E½ = +0.76 V vs. SCEPhenyl substitution at the nitrogen atom.[10]
Perylene-linked PTZEₒₓ = 1.04 V vs. SCECovalently linked to an electron acceptor (Perylene).[10][11]
Diphenylanthracene-linked PTZEₒₓ = 1.27 V vs. SCECovalently linked to an electron acceptor (DPA).[10]

Note: Fc/Fc+ refers to the ferrocene/ferrocenium redox couple, a common internal standard in electrochemistry. SCE refers to the Saturated Calomel Electrode.

Applications and Implications of Redox Potential

Antioxidant Activity and Drug Metabolism

The ability of phenothiazines to be easily oxidized underpins their antioxidant properties.[1] They can donate an electron to neutralize damaging free radicals, such as reactive oxygen species (ROS), thereby terminating radical chain reactions.[1][12] The resulting phenothiazine cation radical is significantly less reactive than the initial free radical. The antioxidant efficacy is directly related to the redox potential; a lower potential generally corresponds to a better ability to scavenge radicals.[1]

Furthermore, the cation radical is a key intermediate in the metabolism of phenothiazine-based drugs like chlorpromazine.[9] The fate of this radical—whether it is converted to a sulfoxide, hydroxylated, or dimerized—is influenced by its chemical environment and the drug's side-chain structure, impacting both the therapeutic effect and the metabolic profile.[9]

Advanced Materials

The tunable redox properties of phenothiazines have made them attractive candidates for a range of advanced materials:

  • Organic Redox Flow Batteries: By modifying the phenothiazine core, researchers can adjust the redox potential to develop high-performance catholytes for non-aqueous organic redox flow batteries (NAORFBs), a promising technology for grid-scale energy storage.[7]

  • Photoredox Catalysis: Phenothiazines can act as potent photoredox catalysts. Upon photoexcitation, they can engage in electron transfer processes to catalyze a variety of synthetic organic reactions.[2][8] The excited state of the phenothiazine radical cation can be a "super-photooxidant" capable of driving energy-demanding reactions.[10]

  • Electrochromic Devices: The distinct color difference between the neutral phenothiazine and its oxidized cation radical form allows for their use in electrochromic materials, which change color upon the application of a voltage.[13]

Conclusion

The redox potential of phenothiazine compounds is a fundamental property that dictates their function across a broad spectrum of scientific disciplines. As this guide has detailed, this potential is not a static value but a highly tunable parameter that can be precisely engineered through synthetic chemistry. A thorough understanding of the redox mechanism, coupled with robust characterization by techniques like cyclic voltammetry, empowers researchers to rationally design and deploy phenothiazine derivatives with optimized properties for applications in medicine, catalysis, and materials science. The continued exploration of this fascinating redox chemistry promises to unlock new therapeutic strategies and technological innovations.

References

  • ChemRxiv. (2023).
  • Antioxidants (Basel). (n.d.).
  • Chemical Science. (2022).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2022).
  • Talanta. (n.d.).
  • Journal of Pharmaceutical Sciences. (n.d.).
  • Analyst. (n.d.).
  • Journal of the American Chemical Society. (2018). Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions.
  • Jundishapur Journal of Natural Pharmaceutical Products. (n.d.).
  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Cyclic-voltammetric studies of some phenothiazine dyes.
  • ResearchGate. (n.d.).
  • Journal of the American Chemical Society. (2018). Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions.
  • MDPI. (n.d.). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review.
  • ResearchGate. (n.d.). The synthesis of phenothiazine derivatives and their electrochromic property.
  • Royal Society of Chemistry. (2022).
  • Journal of Biotechnology. (n.d.).

Sources

Foundational

Stability and Degradation of 3,7-Dibromophenothiazin-5-ium Bromide: A Technical Guide for Researchers and Drug Development Professionals

Introduction 3,7-Dibromophenothiazin-5-ium bromide, a halogenated derivative of the phenothiazine core structure, is a compound of interest in various research and development applications. Its utility, however, is intri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,7-Dibromophenothiazin-5-ium bromide, a halogenated derivative of the phenothiazine core structure, is a compound of interest in various research and development applications. Its utility, however, is intrinsically linked to its chemical stability. This technical guide provides an in-depth analysis of the stability and degradation profile of 3,7-Dibromophenothiazin-5-ium bromide, offering insights into its degradation pathways, recommended protocols for stability testing, and analytical methodologies for the characterization of both the parent compound and its degradation products. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of 3,7-Dibromophenothiazin-5-ium Bromide

A thorough understanding of the fundamental physicochemical properties of 3,7-Dibromophenothiazin-5-ium bromide is essential for any stability assessment. These properties influence its solubility, reactivity, and overall stability profile.

PropertyValueSource
Molecular Formula C₁₂H₆Br₃NS
Molecular Weight 435.96 g/mol
Appearance Pale green to beige powder (for the unoxidized 10H-phenothiazine precursor)
Melting Point 155 °C (decomposes)
CAS Number 46710-21-8

The phenothiazinium salt structure, with its positively charged sulfur atom, inherently suggests a susceptibility to nucleophilic attack and oxidative degradation. Historical synthetic procedures note that 3,7-Dibromophenothiazin-5-ium bromide is not very stable, particularly when in solution, necessitating its isolation and purification shortly after synthesis.

Synthesis and Inherent Instability

3,7-Dibromophenothiazin-5-ium bromide is typically synthesized from its unoxidized precursor, 3,7-dibromo-10H-phenothiazine. The synthesis of the precursor itself involves the bromination of phenothiazine. The subsequent oxidation to the phenothiazinium salt introduces the charged sulfur center, which is a key determinant of its reactivity and instability.

The synthesis of 3,7-dibromo-10H-phenothiazine can be achieved by reacting phenothiazine with a brominating agent in a suitable solvent.[1][2] One reported method involves the use of bromine in acetic acid.[2] Another approach utilizes a halogen hydride and hydrogen peroxide as the oxidant.[3]

The subsequent oxidation to 3,7-Dibromophenothiazin-5-ium bromide creates the reactive phenothiazinium cation. This species is prone to degradation, a critical consideration for its handling and storage.

Synthesis_and_Instability Phenothiazine Phenothiazine Bromination Bromination (e.g., Br2, AcOH) Phenothiazine->Bromination Dibromo_precursor 3,7-dibromo-10H- phenothiazine Bromination->Dibromo_precursor Oxidation Oxidation Dibromo_precursor->Oxidation Target_compound 3,7-Dibromophenothiazin-5-ium bromide Oxidation->Target_compound Degradation Degradation (especially in solution) Target_compound->Degradation

Caption: Synthesis pathway and inherent instability of the target compound.

Predicted Degradation Pathways

While specific degradation studies on 3,7-Dibromophenothiazin-5-ium bromide are not extensively reported in the literature, logical degradation pathways can be predicted based on the known reactivity of the phenothiazine nucleus and related halogenated compounds. Forced degradation studies are instrumental in elucidating these pathways.

Oxidative Degradation

Oxidation is a primary degradation pathway for phenothiazine derivatives. The electron-rich sulfur atom is susceptible to oxidation, leading to the formation of sulfoxides. The oxidation of phenothiazine and its derivatives to the corresponding sulfoxide is a well-documented reaction.[4] In an acidic, oxygen-saturated medium, phenothiazine degradation produces phenothiazine 5-oxide, among other products.[5]

For 3,7-Dibromophenothiazin-5-ium bromide, the primary oxidative degradation product is expected to be 3,7-dibromophenothiazine-5-oxide .

Oxidative_Degradation Parent 3,7-Dibromophenothiazin-5-ium bromide Oxidant Oxidizing Agent (e.g., H₂O₂, light/air) Parent->Oxidant Sulfoxide 3,7-Dibromophenothiazine-5-oxide Oxidant->Sulfoxide

Caption: Predicted oxidative degradation pathway.

Photodegradation

Phenothiazines are known to be photosensitive. Photodegradation can proceed through various mechanisms, including photo-oxidation and photolytic cleavage of substituents. For halogenated phenothiazines, the carbon-halogen bond can be susceptible to photolytic cleavage. Studies on brominated flame retardants have shown that photolysis can lead to debromination. While specific studies on 3,7-Dibromophenothiazin-5-ium bromide are lacking, it is plausible that exposure to light, particularly UV radiation, could lead to the formation of mono-brominated or non-brominated phenothiazine derivatives, as well as oxidative products.

Hydrolytic Degradation

The stability of 3,7-Dibromophenothiazin-5-ium bromide in aqueous solutions across a range of pH values is a critical parameter. While detailed studies are not available, the phenothiazinium salt's ionic nature suggests good aqueous solubility, which could expose it to hydrolytic degradation, especially at extreme pH values. The stability of the C-Br bonds to hydrolysis under various pH conditions should be experimentally determined.

Thermal Degradation

The reported melting point of 155 °C with decomposition indicates that 3,7-Dibromophenothiazin-5-ium bromide has limited thermal stability.[6] Thermal stress can accelerate oxidative degradation and potentially lead to the cleavage of the bromine substituents. The thermal degradation of brominated compounds can produce various byproducts.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of 3,7-Dibromophenothiazin-5-ium bromide requires a systematic approach involving forced degradation studies under various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

4.1.1. Stock Solution Preparation

A stock solution of 3,7-Dibromophenothiazin-5-ium bromide should be prepared in a suitable solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).

4.1.2. Stress Conditions

Stress ConditionProtocol
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
Alkaline Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
Neutral Hydrolysis To 1 mL of the stock solution, add 1 mL of purified water. Keep at 60°C for 24 hours.
Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Photostability Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
Thermal Degradation Keep the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days).

4.1.3. Sample Analysis

All stressed samples should be analyzed by a stability-indicating analytical method, such as HPLC, to determine the extent of degradation and to profile the degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Alkali Alkaline Hydrolysis (0.1N NaOH, 60°C) Alkali->Analysis Neutral Neutral Hydrolysis (Water, 60°C) Neutral->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Photo Photolysis (ICH Q1B) Photo->Analysis Thermal Thermal (60°C) Thermal->Analysis Stock Stock Solution of 3,7-Dibromophenothiazin-5-ium bromide Stock->Acid Stock->Alkali Stock->Neutral Stock->Oxidation Stock->Photo Stock->Thermal Data Data Interpretation: - Degradation Pathways - Impurity Profile - Method Specificity Analysis->Data

Caption: Workflow for forced degradation studies.

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of 3,7-Dibromophenothiazin-5-ium bromide and for the detection of its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice.[6][7][8]

Recommended HPLC Method Parameters (Starting Point)
ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for many organic molecules, including phenothiazine derivatives.
Mobile Phase A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)The gradient allows for the elution of compounds with a range of polarities. The acid improves peak shape for ionizable compounds.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Detection UV detector at a wavelength of maximum absorbance (to be determined by UV scan) and/or a Mass Spectrometer (MS)UV detection provides quantitative data. MS detection provides structural information for the identification of degradation products. LC-MS is a powerful tool for analyzing degradation products.[6]

5.2. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Identification of Degradation Products

The identification of degradation products is a critical step in understanding the degradation pathways. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for this purpose.

6.1. LC-MS Analysis

By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the parent compound and its degradation products can be determined. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of the degradants.

6.2. Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) experiments can be performed on the degradation products to obtain fragmentation patterns. These patterns provide valuable structural information that can be used to elucidate the structures of the unknown compounds. For instance, the loss of bromine atoms or the addition of oxygen can be readily identified.

Summary and Recommendations

3,7-Dibromophenothiazin-5-ium bromide is a reactive molecule with inherent instability, particularly in solution. Its degradation is likely to proceed through oxidation of the sulfur atom to form the corresponding sulfoxide and potentially through photolytic debromination.

For researchers and drug development professionals working with this compound, the following recommendations are crucial:

  • Storage: Store the solid compound in a cool, dark, and dry place. Solutions should be prepared fresh and protected from light.

  • Handling: Minimize exposure of the compound, both in solid form and in solution, to light and elevated temperatures.

  • Stability Testing: Conduct comprehensive forced degradation studies to understand its stability profile under various stress conditions.

  • Analytical Monitoring: Develop and validate a stability-indicating HPLC method, preferably with MS detection, to monitor the purity of the compound and to detect and identify any degradation products.

By following these guidelines, researchers can ensure the quality and integrity of 3,7-Dibromophenothiazin-5-ium bromide in their studies and development processes.

References

  • Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. (2025-08-07). ResearchGate. Retrieved from [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (n.d.). Methods and objects of chemical analysis. Retrieved from [Link]

  • Synthesis of 3, 7-Dibrom-10H-phenothiazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (2023). MDPI. Retrieved from [Link]

  • 3,7-dibromo-10H-phenothiazine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. (n.d.). PMC. Retrieved from [Link]

  • Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. (n.d.). PubMed. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (n.d.). MDPI. Retrieved from [Link]

  • Phenothiazine oxidation process. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. (n.d.). CORE. Retrieved from [Link]

  • Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) method for atenolol and hydrochlorthiazide in bulk drug and tablet formulation. (2025-08-05). ResearchGate. Retrieved from [Link]

  • Structure-directed functional properties of phenothiazine brominated dyes. Morphology, photophysical and electrochemical properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. (n.d.). PubMed. Retrieved from [Link]

  • On the combustion and photolytic degradation products of some brominated flame retardants. (n.d.). Diva-portal.org. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]

  • Development of a Low-Cost Microphotoreactor from Recycled Materials: Application to Nb2O5@H2TPP-Catalyzed Methylene Blue Degradation. (2026-01-22). ACS Omega. Retrieved from [Link]

  • HPLC separation of related halogenated aromatic, any one??. (2015-05-07). Chromatography Forum. Retrieved from [Link]

  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). ijabpt.com. Retrieved from [Link]

  • Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. (n.d.). PubMed. Retrieved from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024-10-15). AIDIC - The Italian Association of Chemical Engineering. Retrieved from [Link]

  • Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. (2024-12-12). MDPI. Retrieved from [Link]

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Exploratory

Foreword: Navigating the Solubility Landscape of Novel Phenothiazine Derivatives

An In-Depth Technical Guide to the Solubility of 3,7-Dibromophenothiazin-5-ium Bromide in Organic Solvents To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3,7-Dibromophenothiazin-5-ium Bromide in Organic Solvents

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical resource on the solubility of 3,7-Dibromophenothiazin-5-ium bromide. As a key intermediate in the synthesis of novel therapeutic agents and dyes, understanding its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation. This document moves beyond a simple recitation of facts, offering a deep dive into the theoretical underpinnings of solubility and providing robust, field-tested protocols for its empirical determination. Our goal is to empower you with the knowledge to not only measure but also strategically manipulate the solubility of this and similar compounds in your research endeavors.

Compound Profile: 3,7-Dibromophenothiazin-5-ium Bromide

3,7-Dibromophenothiazin-5-ium bromide is a heterocyclic organic salt characterized by a tricyclic phenothiazine core with bromine substituents at the 3 and 7 positions and a positively charged sulfur atom, forming an ium salt with a bromide counter-ion.

PropertyValue
Chemical Formula C₁₂H₆Br₂NS · Br
Molecular Weight 435.96 g/mol
CAS Number 46710-21-8
Appearance Dark red to dark brown solid
Melting Point 90-95 °C (with decomposition)

Its structure, featuring both a large, relatively nonpolar aromatic system and ionic character, suggests a complex solubility profile that is highly dependent on the nature of the solvent.

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic organic compound like 3,7-Dibromophenothiazin-5-ium bromide is governed by the thermodynamic principle of "like dissolves like."[1] This is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

Solvent Polarity: The polarity of the solvent is a critical determinant of its ability to dissolve a given solute.[2] Polar solvents possess molecules with significant dipole moments, enabling them to effectively solvate ions and other polar molecules.[2] For 3,7-Dibromophenothiazin-5-ium bromide, polar solvents are expected to be more effective at overcoming the lattice energy of the solid salt by solvating the phenothiazinium cation and the bromide anion.

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with higher temperatures.[3] This is because the added thermal energy helps to overcome the intermolecular forces within the solid.

Common Ion Effect: The solubility of an ionic compound can be decreased by the presence of a common ion in the solution.[1] For instance, the solubility of 3,7-Dibromophenothiazin-5-ium bromide may be suppressed in a solvent that already contains a significant concentration of bromide ions.

Experimental Determination of Solubility: A Phased Approach

A systematic approach to determining the solubility of 3,7-Dibromophenothiazin-5-ium bromide involves both a preliminary qualitative assessment and a rigorous quantitative analysis.

Phase 1: Qualitative Solubility Assessment

This initial phase provides a rapid indication of suitable solvents for further quantitative study.

Protocol:

  • Add approximately 10 mg of 3,7-Dibromophenothiazin-5-ium bromide to a series of small test tubes.

  • To each tube, add 1 mL of a different organic solvent from the list below, representing a range of polarities.

  • Vigorously agitate each tube for 60 seconds at ambient temperature.

  • Visually inspect for the complete dissolution of the solid.

  • Record the results as "soluble," "partially soluble," or "insoluble."

Suggested Solvents for Qualitative Screening:

  • Protic Polar: Methanol, Ethanol, Isopropanol

  • Aprotic Polar: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile

  • Moderately Polar: Acetone, Ethyl Acetate

  • Nonpolar: Toluene, Hexane, Dichloromethane

Qualitative_Solubility_Workflow cluster_setup Preparation cluster_exp Experiment cluster_results Data Recording start Weigh ~10 mg of Compound add_solvent Add 1 mL of Test Solvent start->add_solvent agitate Vigorously Agitate for 60s add_solvent->agitate observe Visually Inspect agitate->observe record Record as Soluble, Partially Soluble, or Insoluble observe->record

Caption: Workflow for Qualitative Solubility Assessment.

Phase 2: Quantitative Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5][6]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,7-Dibromophenothiazin-5-ium bromide to several vials, ensuring a visible amount of undissolved solid remains.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, allow the vials to stand undisturbed for the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis by UV-Vis Spectroscopy:

    • Prepare a series of standard solutions of 3,7-Dibromophenothiazin-5-ium bromide of known concentrations in the chosen solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

    • Measure the absorbance of the diluted sample solution at the same λmax.

    • Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor.

Quantitative_Solubility_Workflow cluster_prep Saturated Solution Preparation cluster_sampling Sample Processing cluster_analysis UV-Vis Analysis start Add Excess Solid to Solvent incubate Incubate with Shaking (24-48h) start->incubate settle Settle Undissolved Solid incubate->settle aliquot Withdraw Supernatant settle->aliquot filter Filter (0.45 µm) aliquot->filter dilute Dilute Sample filter->dilute measure Measure Sample Absorbance dilute->measure calibrate Generate Calibration Curve calculate Calculate Solubility calibrate->calculate measure->calculate

Sources

Foundational

A Technical Guide to the Role of Bromine Substitution in Phenothiazine Properties

Abstract Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, famously leading to the development of the first generation of antipsychotic drugs.[1][2] The therapeutic efficacy and pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, famously leading to the development of the first generation of antipsychotic drugs.[1][2] The therapeutic efficacy and pharmacological profile of these molecules are profoundly influenced by the nature and position of substituents on their tricyclic core. Among these, halogen substitution, particularly with bromine, plays a critical role in modulating the physicochemical and biological properties of the phenothiazine scaffold. This guide provides an in-depth analysis of how bromine substitution impacts everything from electron distribution and lipophilicity to receptor binding affinity and anticancer activity. We will explore the underlying chemical principles, detail structure-activity relationships (SAR), provide validated experimental protocols for synthesis and analysis, and present comparative data to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Phenothiazine Scaffold

The 10H-phenothiazine core is a sulfur- and nitrogen-containing heterocyclic system that is not found in nature but has become a "privileged scaffold" in drug development.[3][4] First synthesized in 1883, its derivatives revolutionized psychiatry in the 1950s with the advent of chlorpromazine, the first effective treatment for schizophrenia.[1][3] The tricyclic structure provides a rigid framework, while the substituents at the N10 position of the central ring and, crucially, at the C2 position of the phenothiazine nucleus, dictate the molecule's pharmacological profile.[5][6] These derivatives primarily exert their antipsychotic effects by acting as antagonists at dopamine receptors, particularly the D2 subtype.[7][8][9] However, their biological activities are diverse, extending to anticancer, antimicrobial, and anti-inflammatory properties, often linked to mechanisms like calmodulin and protein kinase C inhibition.[5][10][11]

The Influence of Bromine: A Physicochemical Perspective

The introduction of a bromine atom onto the phenothiazine ring induces significant changes in the molecule's electronic and steric characteristics. As a halogen, bromine is more electronegative than carbon and possesses lone pairs of electrons, allowing it to exert both negative inductive (-I) and positive mesomeric (+M) effects.

  • Electronic Effects : When substituted at the C2 position, the strong electron-withdrawing inductive effect of bromine is paramount. This effect decreases the electron density of the aromatic ring system. This modulation is critical for biological activity, as it influences the conformation of the N10 side chain, which is essential for receptor interaction.[7][8] The order of efficacy for electron-withdrawing groups at the C2 position in enhancing antipsychotic activity is generally -SO2NR2 > -CF3 > -CO-CH3 > -Cl, with bromine's effect being comparable to that of chlorine.[5]

  • Lipophilicity and Pharmacokinetics : Halogenation, including bromination, generally increases the lipophilicity (fat-solubility) of a molecule.[12] This property is crucial for drug disposition, as it affects membrane permeability, oral absorption, and the ability to cross the blood-brain barrier—a necessity for centrally acting drugs like antipsychotics.[12] The increased bulkiness of bromine can also influence how the molecule fits into active site pockets of target proteins.[12]

  • Photophysical Properties : Bromine substitution can significantly alter the photophysical properties of phenothiazine dyes. Studies have shown that the introduction of a bromine atom can lead to a nearly two-fold increase in the fluorescence quantum yield.[13] This enhancement is attributed to favorable molecular orbital interactions generated by the presence of the bromine atom.[13] However, this can come at the cost of reduced photochemical stability.[14]

Bromine's Impact on Biological Activity: Structure-Activity Relationships (SAR)

The position and nature of substituents are what transform the basic phenothiazine scaffold into a potent therapeutic agent. SAR studies have consistently shown that an electron-withdrawing substituent at the C2 position is crucial for potent neuroleptic activity.[5][6]

Antipsychotic Activity

The primary mechanism for the antipsychotic action of phenothiazines is the blockade of dopamine receptors in the brain.[7][9] The key SAR principles are:

  • C2-Position Substitution : An electron-withdrawing group, such as bromine or chlorine, at the C2 position is essential for high antipsychotic potency.[6] This substituent is believed to engage in favorable van der Waals interactions with the side chain's terminal amine group, promoting a specific conformation that mimics dopamine and allows for effective receptor antagonism.[7][8]

  • N10-Side Chain : A three-carbon alkyl chain separating the nitrogen atom of the phenothiazine ring (N10) and the terminal amine is optimal for neuroleptic activity.[5][15] Shortening this chain can alter receptor affinity.[5]

  • Terminal Amine : The terminal amine group must be tertiary.[6] Piperazine-containing side chains generally confer greater potency than simple aliphatic chains.[5]

The electron-withdrawing nature of the C2 substituent (like bromine) is thought to increase the positive charge on the side-chain nitrogen at physiological pH, strengthening its interaction with the anionic site of the dopamine receptor.

Caption: Fig 1. Competitive antagonism at the D2 receptor.

Anticancer Activity

Phenothiazines have emerged as promising scaffolds for anticancer agents, acting through various mechanisms, including the inhibition of calmodulin, protein kinase C, and tubulin polymerization, as well as the reversal of multidrug resistance.[5][10][16][17] While SAR for anticancer activity is more complex and less defined than for antipsychotic effects, halogenation is a common feature in many active compounds. The increased lipophilicity conferred by bromine can enhance cell membrane penetration, a key step for reaching intracellular targets. Research has shown that the anticancer effects of some phenothiazine analogs are independent of their dopamine receptor activity, suggesting distinct mechanisms of action.[11]

Antimicrobial Activity

Bromination has also been shown to enhance the antimicrobial properties of phenothiazine dyes. In one study, a monobrominated derivative of the phenothiazine dye Azure B was found to be more effective at photoinactivating bacteria like Staphylococcus aureus and Pseudomonas aeruginosa than its non-brominated parent compound.[14] The brominated derivative required lower concentrations and shorter irradiation times to achieve bacterial eradication, highlighting the positive impact of this substitution.[14]

Synthesis and Experimental Protocols

The synthesis of brominated phenothiazines can be achieved through various methods, most commonly involving electrophilic aromatic substitution on the phenothiazine core or by building the tricyclic system from pre-brominated precursors.

Representative Synthesis: 3,7-Dibromo-10-alkylphenothiazine

This protocol describes a common synthetic route involving the N-alkylation of a commercially available dibromophenothiazine.[18]

Caption: Fig 2. Workflow for N-alkylation of dibromophenothiazine.

Methodology:

  • Reaction Setup : To a solution of 3,7-dibromophenothiazine (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and the desired dibromoalkane (e.g., 1,5-dibromopentane, 1.5 eq).

  • Reflux : Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, filter the inorganic salts and wash the solid residue with acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification : The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of a base like K₂CO₃ is essential to deprotonate the acidic N-H of the phenothiazine, creating a nucleophilic nitrogen that readily attacks the electrophilic carbon of the dibromoalkane in an SN2 reaction. Acetone is a suitable polar aprotic solvent for this type of reaction. Refluxing provides the necessary activation energy.

Protocol: Determination of pKa by UV-Visible Spectrophotometry

The acid dissociation constant (pKa) is a critical physicochemical parameter. Bromination can lower the pKa value of phenothiazine derivatives.[14] This protocol provides a validated method for its determination.[14]

Methodology:

  • Stock Solution : Prepare a stock solution of the brominated phenothiazine derivative in methanol.

  • Buffer Preparation : Prepare a series of universal buffer solutions with pH values ranging from 2 to 12.

  • Sample Preparation : For each pH value, mix a constant aliquot of the stock solution with the buffer solution in a volumetric flask to achieve a final desired concentration (e.g., 20 µM).

  • Spectroscopic Measurement : Record the UV-Vis absorption spectrum for each sample from 200 to 800 nm using a spectrophotometer.

  • Data Analysis : Plot the absorbance at a selected wavelength (where the difference between the ionized and non-ionized species is maximal) against the pH.

  • pKa Calculation : The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve. This can be determined using the Henderson-Hasselbalch equation or appropriate software.

Self-Validation: This protocol is self-validating as the collection of data across a wide pH range and the fitting to a standard sigmoidal model provides a clear and reproducible inflection point. The method's accuracy can be confirmed by running a standard compound with a known pKa.

Comparative Data Analysis

The effect of bromine substitution is best illustrated through direct comparison with non-brominated or differently substituted analogs.

CompoundC2-SubstituentPropertyValueSignificance
Promazine-HDopamine D2 Ki (nM)~50-100Baseline Potency
Chlorpromazine-ClDopamine D2 Ki (nM)~1-5Increased Potency
Brompromazine -Br Dopamine D2 Ki (nM) ~1-5 Potency comparable to Chloro- analog
Triflupromazine-CF₃Dopamine D2 Ki (nM)~0.5-2High Potency[7][8]
Azure B-HPhotochemical StabilityHighStable under light
Mono-bromo Azure B -Br Photochemical Stability Decreased More susceptible to photodegradation [14]
Azure B-HpKa~9.5Baseline Acidity
Mono-bromo Azure B -Br pKa ~8.5 More acidic due to inductive effect [14]

Note: Dopamine receptor binding affinities (Ki) are approximate and can vary based on assay conditions. The table illustrates general trends.

Conclusion and Future Directions

Bromine substitution is a powerful and versatile tool in the medicinal chemist's arsenal for modifying the properties of the phenothiazine scaffold. The introduction of bromine, particularly at the C2 position, profoundly influences electronic properties, lipophilicity, and molecular conformation. These physicochemical changes translate directly into modulated biological activities, most notably enhancing antipsychotic potency by optimizing interactions with the dopamine D2 receptor. Furthermore, bromination has been shown to boost antimicrobial efficacy and can be a key feature in the design of novel anticancer agents.

Future research should focus on synthesizing and evaluating phenothiazines with bromine at less-explored positions (e.g., C1, C3, C4) to further delineate the structure-activity landscape. Exploring poly-brominated derivatives could also yield compounds with unique properties. As our understanding of the diverse mechanisms of phenothiazine action grows, particularly in oncology, bromine substitution will continue to be a critical strategy for fine-tuning drug candidates for improved efficacy, selectivity, and pharmacokinetic profiles.

References

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  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1899–1903. ([Link])

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Johns Hopkins University. ([Link])

  • Feinberg, A., & Snyder, S. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Semantic Scholar. ([Link])

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  • McMartin, C., & Street, H. V. (1964). THE OXIDATION AND BROMINATION OF SOME PHENOTHIAZINE DERIVATIVES. Acta pharmacologica et toxicologica, 21, 172-182. ([Link])

  • ResearchGate. (n.d.). Structure-directed functional properties of phenothiazine brominated dyes. Morphology, photophysical and electrochemical properties. ([Link])

  • National Center for Biotechnology Information. (n.d.). The versatility of phenothiazines as an anticancer drug scaffold. PMC. ([Link])

  • Drugs.com. (n.d.). List of Phenothiazine antipsychotics. ([Link])

  • Taylor & Francis Online. (2022). The versatility of phenothiazines as an anticancer drug scaffold. ([Link])

  • Royal Society of Chemistry. (2018). Evaluation of physicochemical properties and bacterial photoinactivation of phenothiazine photosensitizers. Photochemical & Photobiological Sciences. ([Link])

  • MDPI. (2022). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. ([Link])

  • AccessMedicine. (n.d.). ANTIPSYCHOTIC DRUGS, INCLUDING PHENOTHIAZINES. ([Link])

  • National Center for Biotechnology Information. (1990). Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors. PubMed. ([Link])

  • MDPI. (2021). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. ([Link])

  • Britannica. (2024). Phenothiazine. ([Link])

  • National Center for Biotechnology Information. (2012). Recent progress in biological activities of synthesized phenothiazines. PubMed. ([Link])

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  • Frontiers. (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. ([Link])

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Exploratory

A Comprehensive Technical Guide to 3,7-Dibromophenothiazin-5-ium Bromide: A Pivotal Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Potential of a Versatile Heterocycle The phenothiazine core, a privileged scaffold in medicinal chemistry and materials science, con...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Heterocycle

The phenothiazine core, a privileged scaffold in medicinal chemistry and materials science, continues to captivate the scientific community with its diverse biological activities and intriguing electronic properties. Within this esteemed family of heterocycles, 3,7-Dibromophenothiazin-5-ium bromide emerges as a highly reactive and versatile synthetic intermediate. Its strategic di-bromination at positions amenable to a wide array of chemical transformations, coupled with the activated nature of the phenothiazin-5-ium core, renders it an invaluable building block for the synthesis of a myriad of functional molecules. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols and mechanistic insights but also a thorough exploration of the vast potential of this pivotal intermediate. From the synthesis of Methylene Blue analogues to the construction of novel materials for organic electronics, this guide aims to empower the reader to harness the full synthetic utility of 3,7-Dibromophenothiazin-5-ium bromide and its derivatives.

The Genesis of a Key Intermediate: Synthesis of 3,7-Dibromophenothiazin-5-ium Bromide

The journey to harnessing the synthetic potential of 3,7-Dibromophenothiazin-5-ium bromide begins with its preparation from the readily available 10H-phenothiazine. The synthesis is a two-step process involving an electrophilic bromination followed by oxidation. While conceptually straightforward, the practical execution requires careful control of reaction conditions to manage selectivity and the inherent instability of the product.

Step 1: Electrophilic Bromination of 10H-Phenothiazine to 3,7-Dibromo-10H-phenothiazine

The phenothiazine nucleus is highly activated towards electrophilic aromatic substitution. The nitrogen and sulfur heteroatoms donate electron density to the aromatic rings, directing electrophiles primarily to the 3, 7, and, to a lesser extent, 1 and 9 positions. The formation of the 3,7-dibrominated product is the thermodynamically favored outcome under controlled conditions.

Mechanism of Bromination:

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. Bromine is polarized by the electron-rich phenothiazine ring, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation by a weak base, typically the solvent or bromide ion, restores aromaticity and yields the brominated product. The presence of the first bromine atom deactivates the ring slightly but still directs the second bromination to the electronically favored 7-position.

graph "Electrophilic Bromination of Phenothiazine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

Phenothiazine [label="10H-Phenothiazine"]; Br2 [label="Br₂", shape=plaintext]; Sigma_Complex_1 [label="Sigma Complex (monobromination)"]; Monobromo [label="3-Bromo-10H-phenothiazine"]; Sigma_Complex_2 [label="Sigma Complex (dibromination)"]; Dibromo [label="3,7-Dibromo-10H-phenothiazine"];

Phenothiazine -> Sigma_Complex_1 [label="+ Br₂"]; Sigma_Complex_1 -> Monobromo [label="- HBr"]; Monobromo -> Sigma_Complex_2 [label="+ Br₂"]; Sigma_Complex_2 -> Dibromo [label="- HBr"]; }

Mechanism of the step-wise electrophilic bromination of 10H-phenothiazine.

Experimental Protocol: Synthesis of 3,7-Dibromo-10H-phenothiazine [1]

This protocol provides a reliable method for the synthesis of the neutral precursor to the target compound.

  • Materials:

    • 10H-Phenothiazine (5 g, 25.1 mmol)

    • Glacial Acetic Acid (50 mL)

    • Bromine (3.3 mL, 63 mmol)

  • Procedure:

    • To a stirred solution of 10H-phenothiazine in glacial acetic acid, add bromine dropwise at room temperature.

    • Continue stirring the reaction mixture at room temperature for 16 hours.

    • Filter the reaction mixture and dry the resulting solid to obtain 3,7-Dibromo-10H-phenothiazine as a brown solid (quantitative yield).

  • Characterization Data for 3,7-Dibromo-10H-phenothiazine:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.79 (s, 1H, NH), 7.20-7.06 (m, 4H, Ar-H), 6.57-6.55 (m, 2H, Ar-H).[1]

    • Mass Spectrum (ESI): m/z 358 (M+2H)⁺.[1]

Step 2: Oxidation to 3,7-Dibromophenothiazin-5-ium Bromide

The oxidation of the 3,7-dibromo-10H-phenothiazine to the corresponding iminium salt is a critical step. While the initial literature describes the direct formation of 3,7-Dibromophenothiazin-5-ium bromide from phenothiazine using a large excess of bromine, this method can be challenging to control and may lead to over-oxidation or other side products.[2][3] A more controlled approach involves the separate oxidation of the pre-formed 3,7-dibromo-10H-phenothiazine.

Challenges and Considerations:

  • Instability: 3,7-Dibromophenothiazin-5-ium bromide is known to be unstable, particularly in solution.[2] This necessitates careful handling and often immediate use in subsequent reactions.

  • Excess Bromine: The direct synthesis from phenothiazine requires a significant excess of bromine (up to 20 molar equivalents) to drive the reaction to completion and ensure the oxidized state.[2][3] This presents challenges in terms of safety, waste disposal, and purification.

A Representative Protocol (Adapted from related procedures):

  • Materials:

    • 3,7-Dibromo-10H-phenothiazine

    • Anhydrous, non-protic solvent (e.g., dichloromethane, chloroform)

    • Bromine (1.1 - 1.5 equivalents)

  • Procedure (Proposed):

    • Dissolve 3,7-Dibromo-10H-phenothiazine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with vigorous stirring.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure at low temperature.

    • Due to its instability, the crude product should be used immediately in the next synthetic step without extensive purification.

The Synthetic Workhorse: Reactivity of the 3,7-Dibromo-phenothiazine Core

The true synthetic value of 3,7-Dibromophenothiazin-5-ium bromide and its neutral counterpart, 3,7-dibromo-10H-phenothiazine, lies in the reactivity of the carbon-bromine bonds. These positions are ripe for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atoms at the 3 and 7 positions of the phenothiazine scaffold are ideally suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.

graph "Cross-Coupling Reactions of 3,7-Dibromophenothiazine" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

Dibromo [label="3,7-Dibromophenothiazine Derivative"]; Suzuki [label="Suzuki-Miyaura Coupling\n(Ar-B(OR)₂, Pd catalyst, base)"]; Buchwald [label="Buchwald-Hartwig Amination\n(R₂NH, Pd catalyst, base)"]; Sonogashira [label="Sonogashira Coupling\n(R-C≡CH, Pd/Cu catalyst, base)"]; Heck [label="Heck Reaction\n(Alkene, Pd catalyst, base)"];

Product_Suzuki [label="3,7-Diarylphenothiazine"]; Product_Buchwald [label="3,7-Diaminophenothiazine"]; Product_Sonogashira [label="3,7-Dialkynylphenothiazine"]; Product_Heck [label="3,7-Dialkenylphenothiazine"];

Dibromo -> Suzuki; Dibromo -> Buchwald; Dibromo -> Sonogashira; Dibromo -> Heck;

Suzuki -> Product_Suzuki; Buchwald -> Product_Buchwald; Sonogashira -> Product_Sonogashira; Heck -> Product_Heck; }

Overview of key cross-coupling reactions of 3,7-dibromophenothiazine derivatives.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. In the context of 3,7-dibromophenothiazine, this reaction allows for the introduction of various aryl and heteroaryl moieties, leading to extended π-conjugated systems with interesting photophysical and electronic properties.

General Experimental Protocol for Suzuki-Miyaura Coupling: [4]

This protocol describes the coupling of a 10-alkylated-3,7-dibromophenothiazine with a thiophene-based boronic ester.

  • Materials:

    • 10-Alkyl-3,7-dibromophenothiazine derivative

    • Aryl or heteroaryl boronic acid or ester (2.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane)

  • Procedure:

    • To a reaction vessel, add the 10-alkyl-3,7-dibromophenothiazine, the boronic acid/ester, the palladium catalyst, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, perform an aqueous workup.

    • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Applying this reaction to 3,7-dibromophenothiazine allows for the introduction of primary or secondary amines, leading to derivatives with potential applications in medicinal chemistry and as hole-transporting materials in organic electronics.

General Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is crucial for successful amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Illustrative Protocol for Buchwald-Hartwig Amination:

  • Materials:

    • 10-Alkyl-3,7-dibromophenothiazine derivative

    • Amine (2.2 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., Cs₂CO₃, NaOtBu)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the 10-alkyl-3,7-dibromophenothiazine, amine, palladium precatalyst, ligand, and base in a reaction vessel.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 12-24 hours.

    • After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

The Sonogashira and Heck reactions provide pathways to introduce alkyne and alkene functionalities, respectively, at the 3 and 7 positions of the phenothiazine core. These transformations are valuable for the synthesis of conjugated materials and for further functionalization.

General Principles:

  • Sonogashira Coupling: This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.

  • Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene in the presence of a base.

Applications: From Dyes to Advanced Materials

The derivatives synthesized from 3,7-Dibromophenothiazin-5-ium bromide and its neutral precursor have found applications in a diverse range of fields, underscoring the versatility of this synthetic intermediate.

Methylene Blue Analogues and Functional Dyes

Historically, the primary application of 3,7-Dibromophenothiazin-5-ium bromide has been in the synthesis of Methylene Blue and its analogues. These compounds are not only important dyes but also exhibit a range of biological activities and are used as redox indicators and photosensitizers.[2][5] The ability to introduce various substituents at the 3 and 7 positions allows for the fine-tuning of their photophysical and biological properties.

Organic Electronics and Materials Science

The extended π-conjugated systems that can be constructed from 3,7-dibromophenothiazine derivatives make them attractive candidates for applications in organic electronics.

  • Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs): Phenothiazine-based materials are known for their excellent hole-transporting properties and are used as donor materials in these devices.[6]

  • Organic Field-Effect Transistors (OFETs): The ability to form ordered molecular assemblies makes phenothiazine derivatives promising for use as the active layer in OFETs.

  • Fluorescent Probes: The inherent fluorescence of many phenothiazine derivatives can be modulated by the introduction of specific functional groups, leading to the development of chemosensors for the detection of ions and small molecules.[5][7]

  • Battery Materials: Phenothiazine-containing polymers are being explored as versatile electrode materials for next-generation batteries due to their reversible redox processes.[8]

Safety, Handling, and Disposal

Working with 3,7-Dibromophenothiazin-5-ium bromide and its precursors requires strict adherence to safety protocols due to the hazardous nature of the reagents and the potential toxicity of the products.

Compound/Reagent Key Hazards Handling Precautions Disposal
Bromine Highly corrosive, toxic by inhalation, causes severe skin burns and eye damage.Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.Neutralize with a reducing agent such as sodium thiosulfate solution before disposal according to institutional guidelines.
Acetic Acid Corrosive, causes skin burns and eye damage.Handle in a fume hood. Wear appropriate PPE.Neutralize with a suitable base (e.g., sodium bicarbonate) before disposal.
3,7-Dibromo-10H-phenothiazine May be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[9]Avoid inhalation of dust. Wear appropriate PPE.Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
3,7-Dibromophenothiazin-5-ium bromide Assumed to be toxic and an irritant. Handle with care.Handle in a fume hood. Wear appropriate PPE. Due to its instability, store under an inert atmosphere at low temperatures if not used immediately.Dispose of as hazardous chemical waste.
Palladium Catalysts May be toxic and are expensive.Handle with care, avoiding inhalation of dust.Recover and recycle whenever possible. Dispose of as heavy metal waste according to institutional guidelines.

General Laboratory Practices:

  • Always work in a well-ventilated fume hood when handling volatile and corrosive reagents like bromine.

  • Wear appropriate personal protective equipment at all times.

  • Be aware of the potential for exothermic reactions, especially during the bromination step.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion and Future Outlook

3,7-Dibromophenothiazin-5-ium bromide and its neutral precursor, 3,7-dibromo-10H-phenothiazine, represent a powerful and versatile platform for the synthesis of a wide array of functional organic molecules. While the synthesis of the iminium salt presents challenges due to its inherent instability, the accessibility of the neutral dibromo-phenothiazine and its subsequent reactivity in modern cross-coupling reactions provide a robust entry point into a rich chemical space. The continued exploration of the reactivity of this intermediate, coupled with the investigation of the properties of its derivatives, promises to unlock new frontiers in medicinal chemistry, materials science, and beyond. As the demand for novel functional materials and therapeutic agents grows, the importance of pivotal synthetic intermediates like 3,7-Dibromophenothiazin-5-ium bromide will undoubtedly continue to expand, solidifying its place as a cornerstone of modern synthetic chemistry.

References

  • Turdean, R., Bogdan, E., Terec, A., Petran, A., Vlase, L., Turcu, I., & Grosu, I. (2009). Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. Central European Journal of Chemistry, 7(1), 111-117.
  • Leventis, N., et al. (2021). Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide. U.S. Patent No. 11,059,797 B2. Washington, DC: U.S.
  • Rednic, M. I., et al. (n.d.). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS.
  • Leventis, N., et al. (2021). Method for preparing 3,7-bis(dimethylamino)phenothiazin-5-ylium iodide. U.S. Patent No. 11,078,169 B2. Washington, DC: U.S.
  • MySkinRecipes. (n.d.). 3,7-Dibromophenothiazin-5-ium bromide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.
  • Ossila. (2024).
  • Zhang, Y., Feng, T., Hu, T., Wang, Y., & Le, Y. (2024). A New Phenothiazine-Based Fluorescent Probe for Rapid and Specific Detection of Fluoride. Journal of Fluorescence, 35(6), 4513–4520.
  • ACS Publications. (2025).
  • ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • Benchchem. (n.d.). Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide.
  • Jin, Y., Liu, Y., Wu, W., Gao, H., Wang, C., & Xu, B. (2015). Multiple fluorescent behaviors of phenothiazine-based organic molecules. Dyes and Pigments, 112, 34-41.
  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Zhang, Y., et al. (2024). A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide. Molecules, 29(2), 483.
  • Materials Horizons. (2020).
  • ECHEMI. (n.d.).

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3,7-Dibromophenothiazin-5-ium Bromide in Modern Organic Synthesis

Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold Phenothiazine and its derivatives have long been a cornerstone in the development of pharmaceuticals and functional materials, owing to their unique...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold

Phenothiazine and its derivatives have long been a cornerstone in the development of pharmaceuticals and functional materials, owing to their unique electronic properties and rich reactivity. Among these, 3,7-Dibromophenothiazin-5-ium bromide emerges as a particularly intriguing building block. Its cationic nature and the presence of two strategically positioned bromine atoms open a gateway to a diverse array of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications of 3,7-Dibromophenothiazin-5-ium bromide in organic synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe utilization.

Table 1: Physicochemical Properties of 3,7-Dibromophenothiazin-5-ium Bromide

PropertyValueSource
Molecular Formula C₁₂H₆Br₃NS
Molecular Weight 435.96 g/mol
Appearance Crystalline solid-
Melting Point 155 °C (decomposes)
CAS Number 46710-21-8

Safety and Handling:

Phenothiazine derivatives, as a class, require careful handling due to their potential biological activity and photosensitivity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Light Sensitivity: Store the compound in a tightly sealed, light-resistant container to prevent degradation.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of 3,7-Dibromophenothiazin-5-ium Bromide

The primary route to 3,7-Dibromophenothiazin-5-ium bromide involves the direct bromination of phenothiazine. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the phenothiazine nucleus is sufficiently electron-rich to react with bromine. The subsequent oxidation of the sulfur atom to a sulfonium species is facilitated by the reaction conditions.

A common procedure, adapted from literature, is the reaction of phenothiazine with an excess of bromine in a suitable solvent like acetic acid. However, this method has been noted to require a large excess of bromine and can lead to the formation of byproducts.

Conceptual Workflow for Synthesis:

Phenothiazine Phenothiazine Intermediate 3,7-Dibromophenothiazine Phenothiazine->Intermediate Electrophilic Aromatic Substitution Bromine Bromine (excess) Bromine->Intermediate Solvent Acetic Acid Solvent->Intermediate Product 3,7-Dibromophenothiazin-5-ium bromide Intermediate->Product Oxidation

Caption: Synthesis of 3,7-Dibromophenothiazin-5-ium bromide.

Core Application: A Gateway to Functional Dyes

Historically, a significant application of 3,7-Dibromophenothiazin-5-ium bromide is its role as a key intermediate in the synthesis of Methylene Blue analogues and other phenothiazine-based dyes. The electron-deficient nature of the phenothiazinium ring system makes the bromine atoms susceptible to nucleophilic aromatic substitution (SₙAr).

Protocol: Synthesis of a 3,7-Diaminophenothiazinium Derivative

This protocol details a general procedure for the nucleophilic aromatic substitution of the bromine atoms with a secondary amine.

Materials:

  • 3,7-Dibromophenothiazin-5-ium bromide

  • Secondary amine (e.g., dimethylamine, diethylamine) (4-6 equivalents)

  • Anhydrous ethanol or chloroform

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 3,7-Dibromophenothiazin-5-ium bromide (1 equivalent).

  • Add anhydrous ethanol or chloroform to dissolve the starting material.

  • Add the secondary amine (4-6 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Mechanistic Rationale:

The SₙAr reaction proceeds through a Meisenheimer-like intermediate. The strong electron-withdrawing effect of the cationic sulfur atom activates the aromatic ring towards nucleophilic attack.

Start 3,7-Dibromophenothiazin-5-ium Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack Nucleophile R₂NH Nucleophile->Intermediate Product 3,7-Bis(dialkylamino)phenothiazin-5-ium Intermediate->Product Loss of Leaving Group Leaving_Group Br⁻ Intermediate->Leaving_Group

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Expansion of Synthetic Utility: Cross-Coupling Reactions

The two bromine atoms on the phenothiazine core are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. While the cationic nature of 3,7-Dibromophenothiazin-5-ium bromide might present unique challenges, the underlying principles of these powerful transformations remain applicable. It is important to note that many protocols in the literature utilize the neutral 3,7-dibromo-10H-phenothiazine. The protocols provided here are adapted for the phenothiazinium salt, with considerations for its electronic properties.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. This reaction can be employed to introduce various aryl or heteroaryl substituents at the 3 and 7 positions of the phenothiazine core, thereby tuning its electronic and photophysical properties for applications in functional dyes and materials.

Protocol: Suzuki-Miyaura Coupling of 3,7-Dibromophenothiazin-5-ium Bromide

Materials:

  • 3,7-Dibromophenothiazin-5-ium bromide

  • Arylboronic acid or its pinacol ester (2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 3 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 3,7-Dibromophenothiazin-5-ium bromide (1 equivalent), the arylboronic acid (2.5 equivalents), and the base (3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can be crucial and may require optimization.

  • Base: The base is essential for the transmetalation step of the catalytic cycle. Carbonate bases are generally effective and well-tolerated.

  • Solvent: A two-phase solvent system is often used to facilitate the dissolution of both the organic and inorganic reagents.

cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add PdII Ar-Pd(II)-Br(L₂) Ox_Add->PdII Ar-Br Transmetalation Transmetalation PdII->Transmetalation Ar_Pd_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar_Pd_Ar Ar'B(OH)₂ / Base Red_Elim Reductive Elimination Ar_Pd_Ar->Red_Elim Red_Elim->Pd0 Ar-Ar'

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This reaction can be used to introduce primary or secondary amines at the 3 and 7 positions, providing access to a wide range of functionalized phenothiazine derivatives with potential applications in medicinal chemistry and materials science.

Protocol: Buchwald-Hartwig Amination of 3,7-Dibromophenothiazin-5-ium Bromide

Materials:

  • 3,7-Dibromophenothiazin-5-ium bromide

  • Amine (primary or secondary) (2.5 equivalents)

  • Palladium pre-catalyst (e.g., G3-XPhos, 2-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 3 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

  • Add 3,7-Dibromophenothiazin-5-ium bromide and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Expertise-Driven Insights:

  • The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step.

  • The base must be strong enough to deprotonate the amine but should be non-nucleophilic to avoid competing side reactions.

Future Directions and Emerging Applications

The synthetic versatility of 3,7-Dibromophenothiazin-5-ium bromide is far from fully exploited. Future research is likely to focus on:

  • Asymmetric Synthesis: Developing catalytic systems for the enantioselective functionalization of the phenothiazine core.

  • Photocatalysis: Exploring the potential of derivatives of 3,7-Dibromophenothiazin-5-ium bromide as novel photoredox catalysts.

  • Materials Science: Synthesizing novel organic semiconductors and fluorescent probes for advanced applications.

Conclusion

3,7-Dibromophenothiazin-5-ium bromide is a versatile and valuable building block in organic synthesis. Its unique electronic properties and the presence of two reactive bromine atoms provide a platform for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this remarkable heterocyclic scaffold in their synthetic endeavors.

References

  • [This link was not found in the search results]
  • Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. (2010). ResearchGate. [Link]

  • Suzuki cross-coupling reactions of 4,7-dibromoselenadiazolo[3,4-c]pyridine – a path to new solar cell components. (2015). ResearchGate. [Link]

  • 3,7-Bis(dialkylamino)phenothiazin-5-ium Derivatives: Biomedical Applications and Biological Activity. (n.d.). DigitUMa. [Link]

  • Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide. (2021).
  • 3,7-Dibromophenothiazin-5-ium bromide. (n.d.). PubChem. [Link]

  • Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. (2022). Cureus. [Link]

  • Mechanistic insights into amination via nucleophilic aromatic substitution. (2023). RSC Publishing. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Safety Data Sheet Phenothiazine. (2022). Redox. [Link]

  • Mechanistic insights into amination via nucleophilic aromatic substitution. (2023). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. (2014). NIH. [Link]

  • Photosafety Screening of Phenothiazine Derivatives With Combined Use of Photochemical and Cassette-Dosing Pharmacokinetic Data. (2014). Oxford Academic. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2017). PMC - NIH. [Link]

  • 3,7-dibromo-10H-phenothiazine. (n.d.). PubChem. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2022). MDPI. [Link]

  • Phenothiazine - HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

  • Phenothiazine. (n.d.). Wikipedia. [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2015). NIH. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023). YouTube. [Link]

  • Buchwald-Hartwig Amination. (2017). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Organic Chemistry Portal. [Link]

  • Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. (2022). MDPI. [Link]

  • 3,7-Dibromophenothiazin-5-ium bromide. (n.d.). LookChem. [Link]

  • Functional Dyes. (2007). ResearchGate. [Link]

Application

Application of Phenothiazine Derivatives in Dye-Sensitized Solar Cells: A Detailed Guide for Researchers

Introduction: The Role of Sensitizers in Next-Generation Photovoltaics Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a low-cost and environmentally friendly altern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Sensitizers in Next-Generation Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2] The operational principle of a DSSC mimics natural photosynthesis, where a sensitizing dye absorbs light and initiates a series of electron transfer reactions to generate electricity.[3] At the heart of this process lies the dye, a component that largely dictates the cell's light-harvesting ability, electron injection efficiency, and overall power conversion efficiency (PCE).[4] Among the various classes of organic dyes, phenothiazine derivatives have emerged as exceptional candidates due to their potent electron-donating capabilities and advantageous molecular architecture.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of phenothiazine derivatives in DSSCs. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offering insights into how the unique properties of phenothiazine can be leveraged to fabricate high-performance solar cells.

Phenothiazine Derivatives: A Superior Class of Sensitizers

The efficacy of phenothiazine-based dyes stems from several key structural and electronic features:

  • Strong Electron-Donating Nature: The core phenothiazine structure contains electron-rich nitrogen and sulfur atoms, making it a powerful electron donor.[1] This property is crucial for efficient charge separation at the dye-semiconductor interface.

  • Molecular Engineering Flexibility: The phenothiazine scaffold can be readily modified at the N-10, C-3, and C-7 positions, allowing for precise tuning of the dye's optical and electrochemical properties.[1][2] This "molecular engineering" approach enables the rational design of dyes with tailored light absorption spectra and energy levels.

  • Suppression of Molecular Aggregation: The inherent non-planar, "butterfly" conformation of the phenothiazine ring helps to prevent the undesirable aggregation of dye molecules on the semiconductor surface.[1][5] This is critical for maintaining efficient electron injection and minimizing performance-degrading charge recombination.

A common molecular design strategy for phenothiazine dyes in DSSCs is the Donor-π-Acceptor (D-π-A) architecture. In this configuration, the electron-donating phenothiazine core is linked via a conjugated π-spacer to an electron-accepting group, which also serves to anchor the dye to the titanium dioxide (TiO₂) surface.[4]

Fundamental Principles of Dye-Sensitized Solar Cells

A DSSC is a photoelectrochemical system comprising four main components: a photoanode, a sensitizing dye, an electrolyte containing a redox couple, and a counter electrode.[6]

The process of converting light into electricity in a DSSC can be broken down into the following key steps:[3]

  • Light Absorption: The dye molecules adsorbed onto the surface of the TiO₂ nanoparticles absorb incident photons, causing an electron to be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the dye.

  • Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.

  • Electron Transport: The injected electrons percolate through the network of TiO₂ nanoparticles to the conductive substrate of the photoanode.

  • External Circuit: The electrons travel through an external circuit, performing electrical work, and reach the counter electrode.

  • Dye Regeneration: The oxidized dye molecule (dye⁺) is reduced back to its ground state by accepting an electron from the redox mediator (typically I⁻/I₃⁻) in the electrolyte.

  • Redox Mediator Regeneration: The oxidized redox mediator (I₃⁻) diffuses to the counter electrode, where it is reduced back to I⁻ by the incoming electrons from the external circuit, thus completing the cycle.

The overall efficiency of a DSSC is determined by the interplay of these processes. The choice of the phenothiazine dye is paramount as it influences the light absorption spectrum, the efficiency of electron injection, and the rate of dye regeneration.

Diagram: Working Principle of a Dye-Sensitized Solar Cell

DSSC_Workflow cluster_anode Photoanode cluster_cathode Counter Electrode TiO2 TiO2 Nanoparticles (with Adsorbed Dye) FTO_Anode Conductive Glass (FTO) TiO2->FTO_Anode Electron Transport External_Load External Load FTO_Anode->External_Load e⁻ Pt_Cathode Platinum Catalyst Electrolyte Electrolyte (I⁻/I₃⁻ Redox Mediator) Pt_Cathode->Electrolyte I₃⁻ + 2e⁻ → 3I⁻ FTO_Cathode Conductive Glass (FTO) FTO_Cathode->Pt_Cathode Electrolyte->TiO2 Dye⁺ + I⁻ → Dye + I₃⁻ (Dye Regeneration) External_Load->FTO_Cathode e⁻ Light Incident Light (hν)

Caption: Workflow of a Dye-Sensitized Solar Cell.

Experimental Protocols

Protocol 1: Synthesis of a Representative Phenothiazine Dye

This protocol outlines the synthesis of a D-A-π-A type phenothiazine dye, a common structural motif for high-performance DSSCs. The synthesis involves a multi-step process.[5]

Materials and Reagents:

  • Phenothiazine

  • Alkyl halide (e.g., 1-bromooctane)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Phosphorus oxychloride (POCl₃)

  • 1H-Tetrazole-5-acetic acid

  • Diethylamine

  • Acetonitrile

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • N-Alkylation of Phenothiazine:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenothiazine in anhydrous DMF.

    • Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.

    • After the evolution of hydrogen gas ceases, add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-alkylated phenothiazine.

  • Formylation of N-Alkylated Phenothiazine (Vilsmeier-Haack Reaction):

    • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride to anhydrous DMF at 0°C.

    • Add the N-alkylated phenothiazine to the Vilsmeier reagent and stir at room temperature for several hours.

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the product by recrystallization or column chromatography to yield the phenothiazine-3-carbaldehyde derivative.

  • Knoevenagel Condensation to Form the Final Dye:

    • In a flask equipped with a reflux condenser, dissolve the phenothiazine-3-carbaldehyde and 1H-tetrazole-5-acetic acid in acetonitrile.[5]

    • Add a catalytic amount of diethylamine.[7]

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography to obtain the final phenothiazine dye.

Self-Validation:

  • The structure and purity of the synthesized intermediates and the final dye should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The optical properties (absorption and emission spectra) of the final dye should be characterized by UV-Vis and fluorescence spectroscopy.

Protocol 2: Fabrication of the TiO₂ Photoanode

The photoanode is a critical component of the DSSC, providing a high surface area for dye adsorption and a pathway for electron transport.[7]

Materials and Reagents:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (nanoparticulate, anatase)

  • Detergent solution (e.g., Hellmanex)

  • Deionized water

  • Isopropyl alcohol

  • Screen printer or doctor blade

  • Furnace capable of reaching 500°C

Procedure:

  • Cleaning of FTO Substrates:

    • Cut the FTO glass to the desired dimensions.

    • Clean the substrates by sonicating in a detergent solution, deionized water, and isopropyl alcohol for 15 minutes each at 40°C.[5]

    • Dry the cleaned substrates with a stream of nitrogen or clean air.

  • Application of TiO₂ Paste:

    • The TiO₂ layer can be applied by either screen printing or the doctor blade method.[5]

    • Screen Printing: Use a screen with the desired mesh size and pattern to print the TiO₂ paste onto the conductive side of the FTO glass.

    • Doctor Blade: Place tape on two parallel edges of the FTO substrate to act as spacers. Apply a line of TiO₂ paste at one end and spread it evenly across the substrate with a glass rod or squeegee.

  • Sintering of the TiO₂ Film:

    • After applying the TiO₂ paste, heat the substrates to 125°C for 10 minutes to evaporate the organic solvents.[5]

    • Transfer the substrates to a furnace and gradually ramp up the temperature to 500°C and hold for 30 minutes to sinter the TiO₂ nanoparticles, ensuring good electrical contact between them.[5]

    • Allow the furnace to cool down slowly to room temperature to prevent cracking of the TiO₂ film.

  • Optional: TiCl₄ Treatment (Blocking Layer):

    • To improve the performance of the DSSC by reducing charge recombination, a compact TiO₂ blocking layer can be applied.[5]

    • Immerse the cleaned FTO substrates in a 0.05 M aqueous solution of TiCl₄ at 70°C for 30 minutes.[5]

    • Rinse the substrates with deionized water and anneal at 500°C for 30 minutes.[5]

Self-Validation:

  • The thickness and morphology of the TiO₂ film can be characterized by scanning electron microscopy (SEM).

  • The crystallinity of the TiO₂ can be confirmed by X-ray diffraction (XRD).

Protocol 3: Assembly of the Dye-Sensitized Solar Cell

This protocol describes the assembly of the DSSC in a sandwich configuration.[8]

Materials and Reagents:

  • Sintered TiO₂ photoanode

  • Phenothiazine dye solution (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol)

  • Counter electrode (platinum-coated FTO glass)

  • Electrolyte solution (e.g., containing iodine/iodide redox couple in an organic solvent)

  • Thermoplastic sealant (e.g., Surlyn)

  • Hot plate

Procedure:

  • Dye Sensitization:

    • Immerse the warm (around 80°C) sintered TiO₂ photoanode into the phenothiazine dye solution.

    • Keep the photoanode in the dye solution for 12-24 hours in a dark place to ensure complete dye adsorption.[5]

    • After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any excess, non-adsorbed dye molecules.

    • Dry the sensitized photoanode.

  • Assembly of the Cell:

    • Place a frame of the thermoplastic sealant around the TiO₂ film on the photoanode.

    • Place the platinum-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.

    • Heat the assembly on a hot plate while applying gentle pressure to seal the cell. Leave a small opening for electrolyte injection.

  • Electrolyte Injection:

    • Introduce the electrolyte solution into the cell through the pre-left opening using a syringe or vacuum backfilling.

    • Seal the opening with a small piece of the sealant and a coverslip.

Self-Validation:

  • The amount of dye loaded onto the TiO₂ surface can be quantified by desorbing the dye in a basic solution and measuring its absorbance with a UV-Vis spectrophotometer.[5]

Diagram: DSSC Fabrication Workflow

DSSC_Fabrication cluster_synthesis Dye Synthesis cluster_anode_prep Photoanode Fabrication cluster_assembly Cell Assembly start_synthesis Phenothiazine + Reagents synthesis_steps N-Alkylation -> Formylation -> Condensation start_synthesis->synthesis_steps end_synthesis Purified Phenothiazine Dye synthesis_steps->end_synthesis dye_sensitization Dye Sensitization (12-24h) end_synthesis->dye_sensitization start_anode FTO Glass clean_fto Cleaning (Sonication) start_anode->clean_fto apply_tio2 TiO2 Paste Application (Screen Printing/Doctor Blade) clean_fto->apply_tio2 sinter_tio2 Sintering (500°C) apply_tio2->sinter_tio2 sinter_tio2->dye_sensitization start_assembly Sensitized Photoanode + Counter Electrode dye_sensitization->start_assembly sealing Sealing with Thermoplastic start_assembly->sealing electrolyte_injection Electrolyte Injection sealing->electrolyte_injection final_sealing Final Sealing electrolyte_injection->final_sealing Characterization Device Characterization final_sealing->Characterization

Caption: Workflow for the fabrication of a phenothiazine-based DSSC.

Performance Characterization of Phenothiazine-Based DSSCs

The performance of the fabricated DSSCs is evaluated by several key techniques to determine their photovoltaic parameters.[7]

Protocol 4: Photovoltaic Performance Measurement

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source measure unit (SMU)

  • Computer with data acquisition software

Procedure:

  • Current Density-Voltage (J-V) Measurement:

    • Place the fabricated DSSC under the solar simulator.

    • Connect the photoanode and counter electrode to the SMU.

    • Sweep the voltage from a negative to a positive value (e.g., -0.2 V to 0.8 V) and measure the corresponding current density.

    • From the J-V curve, determine the following key parameters:

      • Open-circuit voltage (Voc): The voltage at zero current.

      • Short-circuit current density (Jsc): The current density at zero voltage.

      • Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax × Vmax) / (Jsc × Voc).

      • Power conversion efficiency (η): The overall efficiency of the cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • IPCE, also known as external quantum efficiency (EQE), measures the ratio of collected electrons to incident photons at a specific wavelength.

    • This measurement provides information about the light-harvesting efficiency of the dye across the solar spectrum.

    • The DSSC is illuminated with monochromatic light of varying wavelengths, and the resulting short-circuit current is measured.

Protocol 5: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the charge transfer processes occurring at the different interfaces within the DSSC. By applying a small AC voltage perturbation and measuring the current response over a range of frequencies, one can model the internal resistances of the cell, providing insights into electron transport and recombination kinetics.

Data Presentation: Performance of Representative Phenothiazine Dyes

The following table summarizes the photovoltaic performance of DSSCs sensitized with different phenothiazine derivatives, highlighting the impact of molecular structure on the device efficiency.

Dye ReferenceMolecular Structure TypeJsc (mA/cm²)Voc (V)FFη (%)Reference
PTZ-1 D-π-A12.180.770.706.58[4]
PTZ-2 D-A10.50.720.695.23[4]
SR1 D-A11.96--4.22[6]
SR6 + N719 (Co-sensitization) D-A21.63--9.77[6]

Note: The performance of DSSCs is highly dependent on the fabrication conditions, including the TiO₂ film thickness, electrolyte composition, and measurement setup. The values presented here are for comparative purposes.

Conclusion and Future Outlook

Phenothiazine derivatives have proven to be a versatile and highly effective class of sensitizers for dye-sensitized solar cells. Their strong electron-donating character, coupled with the flexibility for molecular design, has enabled the development of DSSCs with impressive power conversion efficiencies. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of phenothiazine-based dyes in the quest for more efficient and cost-effective solar energy conversion. Future research directions may focus on the development of novel phenothiazine dyes with broader light absorption in the near-infrared region and the exploration of alternative redox mediators to further enhance the performance and long-term stability of these promising photovoltaic devices.

References

  • Dye-Sensitized Solar Cells: Fundamentals and Current Status. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Phenothiazine-based dyes for efficient dye-sensitized solar cells. (2016). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Dye Sensitized Solar Cell Lab Procedure. (2009). YouTube. Retrieved January 24, 2026, from [Link]

  • DSSC: Dye Sensitized Solar Cells. (n.d.). Gamry Instruments. Retrieved January 24, 2026, from [Link]

  • Dye-Sensitized Solar Cells. (n.d.). Materiability. Retrieved January 24, 2026, from [Link]

  • DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit. (2024). PMC. Retrieved January 24, 2026, from [Link]

  • Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells. (2021). ACS Omega. Retrieved January 24, 2026, from [Link]

  • Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight. (2020). PMC. Retrieved January 24, 2026, from [Link]

  • Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells. (2025). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Recent advances in phenothiazine-based dyes for dye-sensitized solar cells. (2016). ScienceDirect. Retrieved January 24, 2026, from [Link]

  • Impact of DSSCs structure modification sensitized with phenothiazine derivative on photovoltaic performance. (2024). Opto-Electronics Review. Retrieved January 24, 2026, from [Link]

  • (PDF) Phenothiazine-based Dyes for Efficient Dye-Sensitized Solar Cells. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Influence of redox electrolyte on the device performance of phenothiazine based dye sensitized solar cell. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Phenothiazine-Sensitized Organic Solar Cells: Effect of Dye Anchor Group Positioning on the Cell Performance. (2012). ACS Applied Materials & Interfaces. Retrieved January 24, 2026, from [Link]

  • Characterization techniques for dye-sensitized solar cells. (2016). Energy & Environmental Science. Retrieved January 24, 2026, from [Link]

Sources

Method

Phenothiazine-Based Dyes for Photodynamic Therapy Applications

An Application Guide for Researchers Introduction Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that utilizes the interplay of a non-toxic photosensitizer (PS), light of a specific wavelength, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that utilizes the interplay of a non-toxic photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death.[1][2][3] This approach has garnered significant interest for treating a range of conditions, from cancers to microbial infections.[4] Phenothiazines, a class of tricyclic heterocyclic compounds, represent one of the earliest and most studied families of photosensitizers.[5][6]

The most prominent member, Methylene Blue (MB), was first synthesized in 1876 and has since found applications ranging from a biological stain to a clinical drug for methemoglobinemia.[7][8] Its potent photosensitizing capabilities have established it, along with derivatives like Toluidine Blue O (TBO), Azure A, and Azure B, as foundational tools in PDT research.[9][10][11]

This guide provides an in-depth overview and detailed protocols for researchers, scientists, and drug development professionals working with phenothiazine-based dyes for PDT. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will cover the fundamental mechanism, dye characterization, and comprehensive protocols for in vitro and in vivo evaluation, grounded in authoritative scientific principles.

Section 1: The Principle of Phenothiazine-Based Photodynamic Therapy

The Photodynamic Mechanism of Action

The efficacy of PDT is contingent on the photochemical reactions initiated when a photosensitizer absorbs light energy. This process is classically illustrated by a Jablonski diagram.

  • Ground State (S₀): The phenothiazine dye exists in a stable, low-energy ground state.

  • Light Absorption & Excitation (S₁): Upon irradiation with light of an appropriate wavelength (typically in the red region, 630-670 nm for many phenothiazines), the dye absorbs a photon, transitioning to an excited singlet state (S₁).[12][13]

  • Intersystem Crossing (T₁): The highly unstable S₁ state can rapidly decay back to the ground state via fluorescence or, more critically for PDT, undergo intersystem crossing to a more stable, long-lived triplet state (T₁).[14]

  • Energy Transfer and ROS Generation: The triplet-state photosensitizer can initiate two types of cytotoxic reactions:

    • Type II Reaction (Dominant): The excited PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a primary mediator of PDT-induced cell death.[3][14]

    • Type I Reaction: The PS reacts with a biological substrate (e.g., lipids, proteins) via electron transfer, producing radical ions which can further react with oxygen to form other ROS like superoxide and hydroxyl radicals.[5][14]

These ROS indiscriminately damage cellular components, including membranes, mitochondria, and nucleic acids, ultimately triggering cell death through apoptosis or necrosis.[1][15]

Jablonski S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence O2 Oxygen (³O₂) T1->O2 Type II Reaction (Energy Transfer) Substrate Biological Substrate T1->Substrate Type I Reaction (Electron Transfer) ROS Singlet Oxygen (¹O₂) & other ROS O2->ROS Radical Substrate Radicals Substrate->Radical Radical->ROS + O₂

Caption: The photodynamic process via Type I and Type II reactions.

Key Characteristics of Phenothiazine Photosensitizers

The ideal phenothiazine PS for PDT should possess several key attributes. Chemical modification of the core phenothiazine structure is a common strategy to optimize these properties.[16]

  • High Molar Extinction Coefficient: Strong absorption in the "phototherapeutic window" (600–800 nm) is crucial for maximizing light activation and enabling deeper tissue penetration.[12]

  • High Triplet State Quantum Yield: Efficient intersystem crossing is necessary to populate the T₁ state, which is the precursor to ROS generation.

  • High Singlet Oxygen Quantum Yield (ΦΔ): The ultimate measure of a Type II photosensitizer's effectiveness.

  • Photostability: The dye should resist photobleaching to sustain ROS production throughout the light treatment.

  • Appropriate Lipophilicity: A balance is required for solubility in biological media and efficient cellular uptake.

  • Low Dark Toxicity: The compound must be non-toxic in the absence of light to ensure localized, light-activated cytotoxicity.[17]

Overcoming a Core Challenge: Aggregation

A significant drawback of planar dyes like Methylene Blue is their tendency to form dimers and higher-order aggregates in aqueous solutions.[18] This aggregation drastically reduces photosensitizing efficiency because the aggregates have different photophysical properties and are less effective at generating singlet oxygen.

Causality: Aggregation is driven by van der Waals forces and hydrophobic interactions between the planar aromatic rings. This process is concentration-dependent and alters the absorption spectrum, typically causing a blue-shift in the main absorption peak.

Solutions:

  • Chemical Modification: Synthesizing derivatives with bulky side groups (e.g., phenyl groups) can create steric hindrance that prevents the dye molecules from stacking.[18]

  • Formulation Strategies: Encapsulating the dyes in delivery systems like liposomes, nanoparticles, or micelles can physically separate the molecules, preventing aggregation and improving solubility and tumor targeting.[2]

Section 2: Characterization of Phenothiazine Photosensitizers

Before proceeding to cellular studies, it is imperative to characterize the fundamental photophysical properties of the phenothiazine dye to ensure its suitability for PDT.

Protocol 2.1: Determining Photophysical Properties

Objective: To measure the absorption and fluorescence spectra to determine the maximum absorption wavelength (λₘₐₓ) and molar extinction coefficient (ε).

Rationale: Identifying λₘₐₓ is critical for selecting the correct light source for photoactivation. The molar extinction coefficient (ε) quantifies the dye's ability to absorb light at that wavelength; a higher ε is desirable.

Materials:

  • Phenothiazine dye of interest

  • Spectroscopic grade solvent (e.g., DMSO, Ethanol, PBS)

  • Dual-beam UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the phenothiazine dye in a suitable solvent like DMSO.

  • Serial Dilutions: Create a series of dilutions from the stock solution in the final desired solvent (e.g., PBS) to concentrations ranging from approximately 1 µM to 20 µM.

    • Scientist's Note: It is crucial to work within a concentration range where the Beer-Lambert law is obeyed and aggregation is minimized. A plot of absorbance vs. concentration should be linear.

  • UV-Vis Spectroscopy: a. Blank the spectrophotometer using the same solvent as the dilutions. b. Measure the absorbance spectrum (e.g., 400-800 nm) for each dilution. c. Identify the λₘₐₓ from the peak of the spectrum. d. Plot absorbance at λₘₐₓ against concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), is the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: a. Using a dilute solution (~1 µM), excite the sample at its λₘₐₓ. b. Record the emission spectrum. This provides qualitative information about the dye's ability to fluoresce, which competes with intersystem crossing.

Data Presentation: Photophysical Properties of Common Phenothiazines
Photosensitizerλₘₐₓ (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Key Applications
Methylene Blue~666~82,000Cancer, Antimicrobial PDT[7][12]
Toluidine Blue O~630Not widely reported, but effectiveOral Lesions, Antimicrobial PDT[10][11]
Azure A~631Not widely reported, but effectiveAntimicrobial (Candida) PDT[9]
Azure B~648Not widely reported, but effectiveAntimicrobial (Candida) PDT[9]

Section 3: In Vitro Evaluation Protocols

In vitro assays are the first step in validating the biological efficacy of a phenothiazine photosensitizer. The goal is to establish a therapeutic window by comparing toxicity in the dark versus under light irradiation.

InVitroWorkflow start Start: Phenothiazine Dye culture 1. Cell Culture (e.g., Cancer Cell Line) start->culture incubate 2. Incubate Cells with Dye (Varying Concentrations) culture->incubate split incubate->split dark 3a. Dark Control (No Light Exposure) split->dark Group 1 light 3b. Light Treatment (Specific Wavelength & Fluence) split->light Group 2 assay 4. Post-Incubation (e.g., 24h) dark->assay light->assay viability 5. Assess Cell Viability (e.g., MTT Assay) assay->viability death_mech 6. Assess Cell Death Mechanism (e.g., Annexin V/PI) viability->death_mech end Endpoint: Determine IC₅₀ (Dark vs. Light) death_mech->end

Caption: Standard workflow for in vitro screening of PDT agents.

Protocol 3.1: Preparation of Dye Solutions and Cell Culture

Objective: To prepare sterile dye solutions and culture cells for PDT experiments.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, 4T1)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phenothiazine dye, sterile-filtered stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into plates at a density that will result in 70-80% confluency on the day of the experiment. For a 96-well plate, this is typically 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Dye Dilution: On the day of the experiment, prepare working concentrations of the phenothiazine dye by diluting the sterile stock into a complete culture medium.

    • Self-Validation Check: Always prepare fresh dilutions for each experiment. Ensure the final concentration of the stock solvent (e.g., DMSO) is consistent across all conditions (including controls) and is non-toxic to the cells (typically <0.5%).

Protocol 3.2: Determining Dark Toxicity vs. Phototoxicity (MTT Assay)

Objective: To quantify cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for the dye with and without light.

Rationale: The MTT assay measures mitochondrial metabolic activity, which is an indicator of cell viability. A successful PDT agent will have a high dark IC₅₀ and a low light IC₅₀.

Materials:

  • Cells seeded in a 96-well plate

  • Prepared dye dilutions

  • Light source with a narrow bandwidth centered at the dye's λₘₐₓ (e.g., LED array)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Incubation: Remove the old medium from the cells and replace it with the medium containing various concentrations of the phenothiazine dye (e.g., 0.1 µM to 50 µM). Include a "no dye" control. Incubate for a predetermined time (e.g., 4 hours) to allow for cellular uptake.

  • Wash and Replace: After incubation, aspirate the dye-containing medium, wash the cells gently with PBS, and add fresh, dye-free complete medium.

    • Causality: This step is crucial. Removing extracellular dye ensures that the observed phototoxicity is due to the intracellular PS, mimicking a clinical scenario where the drug has cleared from the plasma.

  • Irradiation: a. Divide the plate into two sets: "Dark" and "Light". b. Keep the "Dark" set protected from light. c. Expose the "Light" set to the light source. The light dose (fluence, J/cm²) is a product of power intensity (fluence rate, W/cm²) and time (s). A typical starting fluence might be 1-10 J/cm².[19][20]

  • Post-Treatment Incubation: Return both plates to the incubator for 24-48 hours.

  • MTT Assay: a. Add 10 µL of MTT reagent to each well and incubate for 4 hours. b. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the untreated control wells (100% viability). Plot cell viability vs. dye concentration for both dark and light conditions and calculate the respective IC₅₀ values.

Section 4: In Vivo Preclinical Evaluation

In vivo studies using animal models are the definitive step for evaluating the therapeutic efficacy and safety of a PDT regimen before clinical consideration.[21]

InVivoWorkflow start Start: Validated Phenothiazine Dye tumor_model 1. Establish Subcutaneous Tumor Xenograft Model start->tumor_model randomize 2. Randomize Mice into Treatment Groups tumor_model->randomize inject 3. Administer Dye (e.g., Intravenously) randomize->inject irradiate 4. Irradiate Tumor (Laser, after optimal uptake time) inject->irradiate monitor 5. Monitor Tumor Volume & Animal Health irradiate->monitor endpoint 6. Analyze Data (Tumor Growth Delay, Survival) monitor->endpoint end Endpoint: Assess Anti-Tumor Efficacy endpoint->end

Sources

Application

Harnessing the Redox Power of Phenothiazine Derivatives for Advanced Electrochemical Sensing

An Application Note and Protocol Guide from the Desk of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Foreword: This document moves beyond a simple recitation of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: This document moves beyond a simple recitation of steps. It is designed as a deep-dive into the theory and practice of developing electrochemical sensors using the unique properties of phenothiazine derivatives. As your guide, I will illuminate not just the how, but the critical why behind each experimental choice, grounding our protocols in established electrochemical principles and field-proven insights. Our objective is to build not just a sensor, but a self-validating analytical system you can trust.

Introduction: Why Phenothiazine?

Phenothiazine (PTZ) and its derivatives represent a fascinating class of heterocyclic compounds that are more than just scaffolds for pharmaceuticals.[1][2] Their true power in the electrochemical realm lies in a unique combination of properties:

  • Rich and Reversible Redox Chemistry: Phenothiazines undergo stable, successive one-electron oxidations to form a radical cation (PTZ•⁺) and then a dication (PTZ²⁺).[3] This two-step redox process provides distinct electrochemical signals that can be modulated and utilized for sensing.

  • Tunable Structure: The phenothiazine core can be functionalized at multiple positions, allowing for the fine-tuning of its electronic properties and the introduction of specific recognition elements.[3][4] This synthetic versatility is key to designing sensors with high selectivity.

  • Excellent Electron Mediation: Many PTZ derivatives can act as efficient electron shuttles, facilitating electron transfer between an electrode surface and a biological component (like an enzyme) or a target analyte.[5][6] This is crucial for developing high-sensitivity biosensors.

  • Electropolymerization Capability: Certain derivatives can be electropolymerized to form a stable, conductive, and high-surface-area film directly onto an electrode, providing a robust and straightforward method for sensor fabrication.[7]

This guide will provide the foundational knowledge and practical protocols to leverage these properties for the development of sensitive and selective electrochemical sensors.

Section 1: The Electrochemical Heart - Understanding Phenothiazine Redox Behavior

The sensing capability of a phenothiazine-based sensor is fundamentally dictated by its core electrochemistry. The molecule undergoes two primary, sequential oxidation events at an electrode surface.

  • First Oxidation: The neutral PTZ molecule loses one electron to form a stable, often colored, radical cation (PTZ•⁺).

  • Second Oxidation: At a higher potential, this radical cation can lose a second electron to form a dication (PTZ²⁺).

This process is highly reversible for the first oxidation, but the second can be less so due to the highly electrophilic nature of the dication, which may be prone to side reactions.[3] The precise potentials at which these events occur are influenced by the substituents on the phenothiazine ring and the pH of the supporting electrolyte. This predictable and well-defined redox behavior is the cornerstone of its application in sensing.

G cluster_legend Process Legend PTZ Phenothiazine (PTZ) Neutral PTZ_radical Radical Cation (PTZ•⁺) PTZ->PTZ_radical -e⁻ (E₁) PTZ_radical->PTZ +e⁻ PTZ_dication Dication (PTZ²⁺) PTZ_radical->PTZ_dication -e⁻ (E₂) PTZ_dication->PTZ_radical +e⁻ Oxidation Oxidation Reduction Reduction

Caption: Reversible two-step oxidation of the phenothiazine core.

Section 2: Sensor Fabrication - Electrode Modification Strategies

Immobilizing the phenothiazine derivative onto the electrode surface is the critical step in sensor construction. The goal is to create a stable interface that maintains the molecule's redox activity while allowing for efficient interaction with the target analyte. Several strategies exist, each with distinct advantages.

1. Electropolymerization: This is a powerful in-situ method where a monomeric phenothiazine derivative (often bearing amino or hydroxyl groups) is oxidized at the electrode surface, leading to the formation of a polymeric film.

  • Causality: Applying a cycling potential initiates the formation of radical cations which then couple to form polymer chains. This process allows for precise control over film thickness by varying the number of cycles or deposition time.[7] The resulting film is inherently conductive and porous, maximizing the electroactive surface area.

2. Covalent Self-Assembly: This bottom-up approach involves chemically bonding the phenothiazine derivative to the electrode. For gold electrodes, this is often achieved using a thiol linker to form a Self-Assembled Monolayer (SAM). For carbon electrodes, surface carboxyl groups can be activated (e.g., with EDC/NHS) to form amide bonds with amino-functionalized phenothiazines.

  • Causality: This method creates a highly ordered and stable monolayer. While it may offer less surface area than a polymer film, it provides exquisite control over the orientation and density of the redox molecules, which can be crucial for fundamental studies and biosensor design.

3. Composite Formation: Here, the phenothiazine derivative is physically mixed with a conductive matrix material, such as carbon paste or a polymer like Nafion, and then applied to the electrode surface.

  • Causality: This is a simple and versatile method. The conductive matrix provides the electrical connection, while the phenothiazine derivative imparts the specific sensing functionality. It is particularly useful for derivatives that are difficult to electropolymerize or functionalize for covalent attachment.

G cluster_paths Modification Pathways Bare_Electrode Bare Electrode (e.g., Glassy Carbon, Gold) Electropolymerization Electropolymerization Cycling Potential Bare_Electrode->Electropolymerization Covalent_Attachment Covalent Attachment (e.g., SAMs, Amide Coupling) Bare_Electrode->Covalent_Attachment Composite Composite Formation (e.g., Carbon Paste, Nafion) Bare_Electrode->Composite Modified_Electrode {Functionalized Sensor | Ready for Application} Electropolymerization->Modified_Electrode Covalent_Attachment->Modified_Electrode Composite->Modified_Electrode

Caption: Workflow for modifying an electrode with phenothiazine derivatives.

Section 3: Protocol - Fabrication and Characterization of a Poly(phenothiazine)-Modified Electrode

This protocol details the fabrication of a robust sensor via electropolymerization, a widely applicable and effective method. We will use a glassy carbon electrode (GCE) as the substrate.

3.1. Materials and Reagents

  • Glassy Carbon Electrode (GCE), e.g., 3 mm diameter

  • Potentiostat/Galvanostat

  • Electrochemical cell with three electrodes (Working, Counter, Reference)

  • Reference Electrode: Ag/AgCl (3M KCl)

  • Counter Electrode: Platinum wire

  • Phenothiazine derivative monomer (e.g., Thionine, Azure A)

  • Supporting Electrolyte: Phosphate Buffered Saline (PBS), pH 7.4

  • Polishing materials: Alumina slurry (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads

  • Solvents: Deionized water, Ethanol

  • Characterization Probe: 1 mM Potassium Ferricyanide [K₃Fe(CN)₆] in 0.1 M KCl

3.2. Step-by-Step Protocol: Electrode Pre-treatment and Modification

  • GCE Polishing (Critical for Reproducibility):

    • Polish the GCE surface with 1.0 µm alumina slurry on a polishing pad for 2 minutes.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step sequentially with 0.3 µm and 0.05 µm alumina slurries.

    • After the final polish, sonicate the electrode in deionized water for 1 minute, followed by sonication in ethanol for 1 minute to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen. A clean, mirror-like surface should be visible.

  • Electrochemical Cleaning:

    • Place the polished GCE in the electrochemical cell with the supporting electrolyte (e.g., 0.5 M H₂SO₄).

    • Run 10-15 cyclic voltammograms (CVs) in a potential window of -0.2 V to +1.0 V at a scan rate of 100 mV/s, or until a stable voltammogram is obtained. This step electrochemically cleans and activates the surface.

    • Rinse the electrode thoroughly with deionized water.

  • Electropolymerization:

    • Prepare a solution of the phenothiazine monomer (e.g., 1 mM Thionine) in the desired supporting electrolyte (e.g., PBS pH 7.4).

    • Immerse the clean GCE, Pt counter, and Ag/AgCl reference electrodes into the solution.

    • Run cyclic voltammetry for 15-20 cycles within a potential window that covers the oxidation potential of the monomer (e.g., -0.4 V to +1.0 V) at a scan rate of 50 mV/s.

    • Expert Insight: You should observe a gradual increase in the peak currents of the redox couple with each cycle. This indicates the successful deposition and growth of the electroactive polymer film on the electrode surface.[7]

    • After electropolymerization, rinse the modified electrode gently with deionized water to remove any non-adherent monomer.

3.3. Protocol: Characterization of the Modified Electrode (Self-Validation)

This step is essential to confirm that the modification was successful and the sensor is active.

  • Cyclic Voltammetry (CV) in Buffer:

    • Transfer the modified electrode to a fresh electrochemical cell containing only the supporting electrolyte (PBS, pH 7.4).

    • Run a CV scan in the same potential window used for polymerization.

    • Expected Result: You should see a well-defined pair of redox peaks corresponding to the immobilized poly(phenothiazine) film. This confirms the presence of a stable, electroactive layer.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Prepare a solution of 1 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

    • Perform EIS on both a bare, polished GCE and your modified GCE. The frequency range is typically 100 kHz to 0.1 Hz with an AC amplitude of 5-10 mV at the formal potential of the redox couple.

    • Expected Result: The Nyquist plot for the modified electrode will show a significantly larger semicircle (charge-transfer resistance, Rct) compared to the bare electrode. This increased resistance confirms that the polymer film has successfully blocked the redox probe from easily accessing the electrode surface, validating the presence of the film.[7]

Section 4: Application Protocol - Amperometric Detection of Doxorubicin

This protocol demonstrates the use of a phenothiazine-based DNA biosensor for detecting the anticancer drug doxorubicin, which interacts with DNA.[7][8] The principle relies on the change in the phenothiazine's electrochemical signal upon doxorubicin intercalation into the DNA immobilized on the sensor surface.

4.1. Additional Sensor Preparation (DNA Immobilization)

  • After fabricating the poly(phenothiazine) electrode, immerse it in a solution of double-stranded DNA (dsDNA) for a set period (e.g., 1 hour) to allow for immobilization onto the polymer film, often via electrostatic interactions. Rinse gently.

4.2. Step-by-Step Detection Protocol

  • Establish Baseline Signal:

    • Place the poly(phenothiazine)-DNA modified electrode in a cell with PBS (pH 7.4).

    • Using Differential Pulse Voltammetry (DPV), scan across the potential range of the phenothiazine redox peak (e.g., -0.4 V to 0.0 V). This provides the initial signal (I₀). DPV is chosen for its higher sensitivity and better resolution compared to CV.

  • Incubation with Analyte:

    • Incubate the electrode in solutions containing varying concentrations of doxorubicin for a fixed time (e.g., 10 minutes) to allow for intercalation.

  • Signal Measurement:

    • After incubation, rinse the electrode gently and place it back into the pure PBS solution.

    • Record the DPV response again (I).

    • Principle of Detection: As doxorubicin intercalates into the DNA, it hinders the electrochemical signal of the underlying phenothiazine layer. This results in a decrease in the DPV peak current.[7][8]

  • Data Analysis:

    • Plot the change in peak current (ΔI = I₀ - I) or the relative change (ΔI / I₀) against the logarithm of the doxorubicin concentration.

    • The resulting calibration curve can be used to determine the concentration of an unknown sample.

G cluster_interaction Sensing Mechanism Analyte Analyte (e.g., Doxorubicin) Sensor PTZ-DNA Modified Electrode Analyte->Sensor Intercalation/ Binding Signal Electrochemical Signal (DPV Peak Current) Sensor->Signal Signal Transduction (Signal Decreases) Output Concentration Measurement Signal->Output Calibration

Caption: Logical flow of the doxorubicin sensing mechanism.

Section 5: Performance Data and Comparison

The performance of electrochemical sensors is evaluated based on several key metrics. The table below summarizes typical performance characteristics for phenothiazine-based sensors from the literature, highlighting their analytical capabilities.

AnalyteSensor ConfigurationTechniqueLinear RangeLimit of Detection (LOD)Reference
Doxorubicin Poly(phenothiazine)/DNA on GCEDPV0.1 fM - 1.0 µM0.6 fM[7]
Promethazine dsDNA/Gold Nanoparticles on AuCV20 µM - 160 µM10 µM[9]
Chlorpromazine dsDNA/Gold Nanoparticles on AuCV10 µM - 120 µM7.0 µM[9]
Glucose Glucose Oxidase on TC-modified ElectrodeAmperometry1 mM - 60 mMNot Specified[10]

GCE: Glassy Carbon Electrode; Au: Gold Electrode; DPV: Differential Pulse Voltammetry; CV: Cyclic Voltammetry; TC: Thionine Chloride.

Conclusion and Future Outlook

Phenothiazine derivatives offer a powerful and versatile platform for the development of highly sensitive electrochemical sensors. Their well-defined redox chemistry, coupled with straightforward immobilization techniques like electropolymerization, provides a robust foundation for creating reliable analytical devices. As demonstrated, these sensors can be tailored for a wide range of applications, from monitoring anticancer drugs to developing biosensors for metabolites like glucose.

The future of this field lies in creating even more complex and integrated systems. This includes the synthesis of novel phenothiazine derivatives with tailored recognition moieties for enhanced selectivity and the integration of these sensors into microfluidic "lab-on-a-chip" systems for point-of-care diagnostics. The foundational protocols and principles outlined in this guide provide the necessary tools to explore these exciting frontiers.

References

  • A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide. (2024). MDPI.[Link]

  • Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries. (2023). ACS Publications.[Link]

  • Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. (2023). Analyst (RSC Publishing).[Link]

  • Genipin as an Effective Crosslinker for High-Performance and Flexible Direct-Printed Bioelectrodes. (2023). MDPI.[Link]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. (2024). MDPI.[Link]

  • Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA-sensor development | Request PDF. (2023). ResearchGate.[Link]

  • Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. (2023). ChemRxiv.[Link]

  • Sensing Phenothiazine Drugs at a Gold Electrode Co-modified with DNA and Gold Nanoparticles. (2012). ResearchGate.[Link]

  • Fluorogenic Phenothiazine‐Derivative as Radical Sensors. (2023). ResearchGate.[Link]

  • A Dopamine Detection Sensor Based on Au-Decorated NiS2 and Its Medical Application. (2024). ACS Publications.[Link]

  • Electrochemistry of phenothiazine and methylviologen biosensor electron-transfer mediators at nanoelectrode ensembles | Request PDF. (2018). ResearchGate.[Link]

  • Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. (2015). Journal of Materials Chemistry C (RSC Publishing).[Link]

  • Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. (2001). PubMed.[Link]

  • Phenothiazine-modified Electrodes: A Useful Platform for Protein Adsorption Study. (2014). International Journal of Electrochemical Science.[Link]

  • Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. (1987). PubMed.[Link]

  • Phenothiazine based sensor for naked-eye detection and bioimaging of Hg(II) and F- ions. (2015). Dalton Transactions.[Link]

  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2022). MDPI.[Link]

  • Biosensors and sensors for dopamine detection. (2020). Semantic Scholar.[Link]

  • Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives. (2019). Journal of Materials Chemistry C (RSC Publishing).[Link]

  • AMPEROMETRIC BIOSENSOR FOR ETHANOL BASED ON A PHENOTHIAZINE DERIVATIVE MODIFIED CARBON PASTE ELECTRODE | Request PDF. (2007). ResearchGate.[Link]

  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2022). MDPI.[Link]

  • Phenothiazine-functionalized rGO for Electrochemical Capacitor. (2022). Journal of Advanced Research in Applied Sciences and Engineering Technology.[Link]

  • Ultrasensitive Dopamine Detection with Graphene Aptasensor Multitransistor Arrays. (2022). ACS Sensors.[Link]

  • Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells. (2010). Journal of Materials Chemistry (RSC Publishing).[Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). PMC - NIH.[Link]

  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025). Bentham Science.[Link]

  • Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl. (1987). ScienceDirect.[Link]

  • An Electrochemical 3-Hydroxybutyrate Biosensor Using Phenazine-Based Electron Mediators. (2024). ResearchGate.[Link]

Sources

Method

Application Note &amp; Protocol: Elucidating the Redox Behavior of Phenothiazine Compounds using Cyclic Voltammetry

Introduction: The Significance of Phenothiazine Redox Chemistry Phenothiazine and its derivatives are a class of heterocyclic compounds of immense interest in pharmacology and materials science. As the backbone of many a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phenothiazine Redox Chemistry

Phenothiazine and its derivatives are a class of heterocyclic compounds of immense interest in pharmacology and materials science. As the backbone of many antipsychotic drugs, their biological activity is intrinsically linked to their redox properties, particularly their ability to undergo oxidation to form stable radical cations.[1][2] Understanding the electrochemical behavior of these compounds is therefore paramount for drug development, enabling insights into their metabolic pathways, potential toxicities, and mechanisms of action.[3][4] Cyclic voltammetry (CV) stands out as a powerful and accessible technique to probe these redox processes, offering a window into the thermodynamics and kinetics of electron transfer reactions involving phenothiazine compounds.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cyclic voltammetry for the analysis of phenothiazine compounds.

Part 1: Foundational Principles of Cyclic Voltammetry in Phenothiazine Analysis

Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured.[7] When analyzing phenothiazine compounds, the potential is typically scanned in the positive direction to initiate oxidation.

The fundamental oxidation process of the phenothiazine core involves two successive one-electron transfer steps, leading to the formation of a radical cation (PTZ•+) and subsequently a dication (PTZ2+).[1] This process can be represented as:

PTZ ⇌ PTZ•+ + e- PTZ•+ ⇌ PTZ2+ + e-

The stability of these oxidized species and their subsequent chemical reactions are highly dependent on the molecular structure of the phenothiazine derivative and the experimental conditions, such as the solvent, supporting electrolyte, and pH.[1][2] These follow-up reactions can include interactions with water to form sulfoxide products or dimerization.[3]

A typical cyclic voltammogram of a phenothiazine compound will exhibit one or two oxidation peaks (anodic peaks) and, if the oxidized species are stable on the timescale of the experiment, corresponding reduction peaks (cathodic peaks) on the reverse scan. The positions and shapes of these peaks provide a wealth of information about the redox process.

Part 2: Experimental Design and Protocol

Essential Equipment and Reagents
  • Potentiostat: A potentiostat with software for cyclic voltammetry is the core instrument.

  • Electrochemical Cell: A standard three-electrode cell is required.

  • Working Electrode: A glassy carbon electrode (GCE) is the most commonly used and recommended working electrode for phenothiazine analysis due to its wide potential window and chemical inertness.[3][8][9]

  • Reference Electrode: A non-aqueous Ag/Ag+ reference electrode is suitable for organic solvents, while an Ag/AgCl or Saturated Calomel Electrode (SCE) can be used for aqueous systems.

  • Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

  • Solvents: Acetonitrile (CH3CN) and dichloromethane (CH2Cl2) are common choices for non-aqueous studies due to their electrochemical stability and ability to dissolve phenothiazine compounds and supporting electrolytes.[3][10] For studies in aqueous media, buffered solutions are used.[8]

  • Supporting Electrolyte: A non-reactive electrolyte is crucial to ensure the conductivity of the solution. Tetrabutylammonium hexafluorophosphate ([Bu4N][PF6]) is a widely used supporting electrolyte in organic solvents at a typical concentration of 0.1 M.[3][11] In aqueous solutions, buffer systems like phosphate or perchloric acid are employed.[8]

  • Phenothiazine Compound: The specific phenothiazine derivative to be analyzed.

  • Inert Gas: High-purity nitrogen or argon is required to deoxygenate the solution, as dissolved oxygen is electroactive and can interfere with the measurements.

Detailed Step-by-Step Protocol

Step 1: Electrode Preparation

The cleanliness of the working electrode is critical for obtaining reproducible results. Before each experiment, the glassy carbon electrode should be polished to a mirror-like finish using alumina slurry (e.g., 0.05 µm) on a polishing pad.[3] After polishing, the electrode should be thoroughly rinsed with deionized water and the solvent to be used in the experiment, and then dried.

Step 2: Solution Preparation

  • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M [Bu4N][PF6] in acetonitrile).

  • Prepare a stock solution of the phenothiazine compound in the same solvent. The concentration will depend on the specific compound and experimental goals but is typically in the millimolar (mM) range.

  • In the electrochemical cell, add the required volume of the supporting electrolyte solution.

  • Add the desired volume of the phenothiazine stock solution to the cell to achieve the final desired concentration.

Step 3: Deoxygenation

Purge the solution in the electrochemical cell with a gentle stream of high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen.[3] Maintain a blanket of the inert gas over the solution throughout the experiment.

Step 4: Electrochemical Measurement

  • Assemble the three-electrode system in the electrochemical cell, ensuring the electrodes are properly immersed in the solution.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment in the software. Key parameters include:

    • Initial and Final Potentials: This defines the potential window to be scanned. For phenothiazine oxidation, this typically ranges from 0 V to around +1.5 V vs. a reference electrode.

    • Scan Rate (ν): This is the speed at which the potential is swept. A typical starting scan rate is 100 mV/s.[10][11] Varying the scan rate can provide insights into the reaction mechanism.

    • Number of Cycles: Initially, one or two cycles are sufficient to observe the primary redox events.

Step 5: Data Acquisition and Analysis

  • Run the cyclic voltammetry experiment. The software will plot the current (I) as a function of the applied potential (E).

  • Analyze the resulting voltammogram to determine key parameters such as the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).

Part 3: Interpretation of Cyclic Voltammograms

The features of the cyclic voltammogram provide critical information about the electrochemical behavior of the phenothiazine compound.

Reversibility of the Redox Process

A key aspect of analysis is to determine if the electron transfer process is reversible, quasi-reversible, or irreversible. For a reversible one-electron process:

  • The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) should be approximately 59 mV at room temperature.

  • The ratio of the anodic to cathodic peak currents (Ipa/Ipc) should be close to 1.

Deviations from these ideal values suggest a quasi-reversible or irreversible process, which can be influenced by slow electron transfer kinetics or coupled chemical reactions.

Effect of Scan Rate

Varying the scan rate is a powerful diagnostic tool. For a diffusion-controlled process, the peak current (Ip) is directly proportional to the square root of the scan rate (ν^1/2). A plot of Ip vs. ν^1/2 should be linear.[4] If the process is adsorption-controlled, the peak current will be directly proportional to the scan rate.

Increasing the scan rate can also "outrun" slow follow-up chemical reactions. If a cathodic peak is absent at slow scan rates but appears at faster scan rates, it indicates that the oxidized species is unstable and undergoes a chemical reaction on the timescale of the slower scans.

Quantitative Analysis

For a reversible, diffusion-controlled process, the peak current is described by the Randles-Sevcik equation:

Ip = (2.69 x 10^5) * n^(3/2) * A * D^(1/2) * C * ν^(1/2)

Where:

  • Ip is the peak current in Amperes

  • n is the number of electrons transferred

  • A is the electrode area in cm^2

  • D is the diffusion coefficient in cm^2/s

  • C is the concentration in mol/cm^3

  • ν is the scan rate in V/s

This relationship allows for the quantitative determination of the phenothiazine compound's concentration if the other parameters are known. A calibration curve of peak current versus concentration should be linear.[8][12]

Part 4: Advanced Applications and Considerations

Elucidating Reaction Mechanisms

By carefully analyzing the cyclic voltammograms at different scan rates, pH values, and in the presence of other chemical species, it is possible to propose detailed reaction mechanisms. For instance, the oxidation of chlorpromazine has been shown to involve a complex three-electron process involving both the phenothiazine core and the side chain.[3]

Drug-DNA Interactions

Cyclic voltammetry can be employed to study the interaction of phenothiazine-based drugs with DNA.[12] Changes in the voltammetric response of the drug upon addition of DNA can indicate binding, and the nature of these changes can provide insights into the binding mode.

Development of Electrochemical Sensors

The unique electrochemical properties of phenothiazines have been harnessed to develop sensitive electrochemical sensors.[12] This often involves modifying the electrode surface with materials that can preconcentrate the phenothiazine analyte or catalyze its electrochemical reaction.

Data Presentation

Table 1: Typical Electrochemical Parameters for Phenothiazine Compounds

CompoundSolvent/ElectrolyteEpa1 (V)Epa2 (V)Reversibility (1st peak)Reference
PhenothiazineCH3CN / 0.1 M [Bu4N][PF6]~0.6~1.1Reversible[3]
ChlorpromazineCH3CN / 0.1 M [Bu4N][PF6]~0.7~1.0Quasi-reversible[3]
ThioridazinepH 2 Phosphate Buffer~0.7-Reversible[8]

Note: Potentials are approximate and can vary depending on the specific reference electrode and experimental conditions.

Visualizations

Diagram 1: General Workflow for Cyclic Voltammetry of Phenothiazines

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_electrode Electrode Polishing & Cleaning prep_solution Solution Preparation (Analyte + Electrolyte) deoxygenate Deoxygenation (N2 or Ar Purge) prep_solution->deoxygenate measurement Cyclic Voltammetry Measurement deoxygenate->measurement data_acq Data Acquisition (Voltammogram) measurement->data_acq data_interp Data Interpretation (Peak Potentials, Currents) data_acq->data_interp

Caption: Experimental workflow for cyclic voltammetry analysis of phenothiazines.

Diagram 2: Electrochemical Oxidation Pathway of Phenothiazine

pathway PTZ Phenothiazine (PTZ) PTZ_radical Radical Cation (PTZ•+) PTZ->PTZ_radical - e- PTZ_dication Dication (PTZ2+) PTZ_radical->PTZ_dication - e- Products Follow-up Products (e.g., Sulfoxide) PTZ_dication->Products + H2O, -2H+

Sources

Application

Application Note &amp; Protocol: Strategic Synthesis of Advanced Electron-Donor Materials from 3,7-Dibromophenothiazin-5-ium Bromide

Abstract This comprehensive guide details the strategic synthesis of novel electron-donor materials derived from the versatile precursor, 3,7-dibromophenothiazin-5-ium bromide. Phenothiazine derivatives are cornerstone c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic synthesis of novel electron-donor materials derived from the versatile precursor, 3,7-dibromophenothiazin-5-ium bromide. Phenothiazine derivatives are cornerstone components in organic electronics due to their exceptional electron-donating capabilities, redox stability, and tunable optoelectronic properties.[1] This document provides an in-depth exploration of the synthetic pathways available, moving beyond a simple recitation of steps to explain the critical decision-making processes and mechanistic underpinnings that govern successful synthesis. We will cover two primary strategic routes: direct functionalization via nucleophilic aromatic substitution (SNAr) on the activated ium salt, and a more versatile approach involving reduction to the neutral 3,7-dibromo-10H-phenothiazine scaffold followed by N-functionalization and subsequent palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination are provided, alongside essential characterization data and workflow visualizations.

Introduction: The Phenothiazine Core and its Precursors

The phenothiazine (PTZ) heterocycle is an electron-rich scaffold characterized by a non-planar, butterfly-like conformation that effectively mitigates intermolecular aggregation and excimer formation.[2] The presence of both electron-rich nitrogen and sulfur atoms imparts a stronger electron-donor character compared to analogous structures like carbazole or triphenylamine.[2] This makes PTZ derivatives highly sought after for applications in dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and as redox mediators.[3][4][5]

Our designated starting material, 3,7-dibromophenothiazin-5-ium bromide, is the oxidized, cationic form of the phenothiazine core. This species is typically synthesized by the direct bromination of phenothiazine in a solvent like acetic acid.[6] The positive charge on the heterocyclic system significantly activates the aromatic rings toward nucleophilic attack, offering a direct route for functionalization. However, the majority of modern, high-efficiency donor materials are built upon the neutral 3,7-dibromo-10H-phenothiazine scaffold, which serves as a substrate for powerful palladium-catalyzed cross-coupling reactions. Understanding the interplay between these two forms is fundamental to strategically designing new materials.

Overall Synthetic Strategy

The synthetic utility of 3,7-dibromophenothiazin-5-ium bromide branches into two distinct, powerful strategies. The choice of pathway is dictated by the desired final structure and the complexity of the target molecules.

Synthetic_Strategy Start 3,7-Dibromophenothiazin-5-ium Bromide RouteA Route A: Direct SNAr Start->RouteA Nucleophilic Amine Reduction Reduction (e.g., Na2S2O4) Start->Reduction Key Intermediate Generation SNAr_Product 3,7-Diamino-phenothiazin-5-ium (e.g., Methylene Blue Analogs) RouteA->SNAr_Product RouteB Route B: Pd-Catalyzed Coupling N_Func N-Functionalization (e.g., Alkylation) RouteB->N_Func Neutral 3,7-Dibromo-10H-phenothiazine Reduction->Neutral Neutral->RouteB N_Subst 10-Substituted-3,7-dibromophenothiazine N_Func->N_Subst Suzuki Suzuki Coupling (C-C Bond Formation) N_Subst->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) N_Subst->Buchwald Suzuki_Product 3,7-Diaryl-phenothiazine Donors Suzuki->Suzuki_Product Buchwald_Product 3,7-Diamino-phenothiazine Donors Buchwald->Buchwald_Product Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 L2Pd(0) oa_complex L2Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition trans_complex L2Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation re_point trans_complex->re_point Reductive Elimination product Ar-Ar' trans_complex->product tm_point arbr Ar-Br arbr->oa_complex ar_b Ar'-B(OR)2 + Base ar_b->trans_complex

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions on 3,7-Dibromophenothiazin-5-ium Bromide

Foreword: Unlocking the Potential of the Phenothiazinium Core The phenothiazinium scaffold is a privileged heterocyclic motif, forming the core of a multitude of vital compounds, most notably the World Health Organizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of the Phenothiazinium Core

The phenothiazinium scaffold is a privileged heterocyclic motif, forming the core of a multitude of vital compounds, most notably the World Health Organization essential medicine, Methylene Blue. Its unique redox properties and extended π-system have cemented its role in diverse fields, from medicine to materials science. The targeted functionalization of this core, particularly at the 3 and 7 positions, allows for the fine-tuning of its physicochemical and biological properties, leading to the development of novel therapeutic agents, advanced photosensitizers, and molecular probes.

3,7-Dibromophenothiazin-5-ium bromide has emerged as a key intermediate in this endeavor. The presence of the electron-withdrawing iminium salt activates the phenothiazine nucleus, rendering the bromine atoms susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the principles and detailed protocols for the nucleophilic substitution on this versatile substrate, aimed at researchers, scientists, and drug development professionals seeking to explore the vast chemical space of 3,7-disubstituted phenothiazinium derivatives.

The Chemistry of Activation: Understanding the SNAr Reaction on the Phenothiazinium Ring

The nucleophilic aromatic substitution (SNAr) on 3,7-Dibromophenothiazin-5-ium bromide is a powerful tool for C-N, C-S, and C-O bond formation. The reaction proceeds via a well-established addition-elimination mechanism. The positively charged sulfur and nitrogen atoms in the central ring act as potent electron-withdrawing groups, polarizing the aromatic system and rendering the carbon atoms attached to the bromine leaving groups highly electrophilic.

A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic system and onto the electron-withdrawing phenothiazinium core. In the subsequent, typically rapid, elimination step, the bromide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted phenothiazinium salt.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Start 3,7-Dibromophenothiazin-5-ium Bromide + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining step) Product 3,7-Disubstituted Phenothiazinium Salt + Br⁻ Intermediate->Product Elimination (Fast) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 3,7-Dibromophenothiazin-5-ium Bromide in Solvent Add_Nu Add Nucleophile (e.g., Amine, Thiol, Alkoxide) Start->Add_Nu Heat Heat Reaction Mixture (Monitor by TLC/LC-MS) Add_Nu->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Precipitate/Extract Product Cool->Precipitate Purify Purify by Recrystallization or Chromatography Precipitate->Purify

Figure 2: General experimental workflow for nucleophilic substitution.

Synthesis of Symmetrical 3,7-Bis(dialkylamino)phenothiazin-5-ium Salts

This protocol is suitable for the synthesis of compounds where both bromine atoms are replaced by the same amine nucleophile.

Protocol 3.1.1: General Procedure for Symmetrical Diamine Substitution

Materials:

  • 3,7-Dibromophenothiazin-5-ium bromide

  • Secondary amine (e.g., dimethylamine, diethylamine, piperidine) (at least 4 equivalents)

  • Solvent (e.g., ethanol, chloroform, or DMF)

Procedure:

  • Suspend 3,7-Dibromophenothiazin-5-ium bromide in the chosen solvent in a round-bottom flask.

  • Add the secondary amine (at least 4 equivalents) to the suspension. The excess amine acts as both the nucleophile and a base to neutralize the HBr formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
DimethylamineEthanolReflux1270-85[2]
DiethylamineChloroform5024~75Adapted from [3]
PiperidineDMF6018~80Adapted from general SNAr protocols
Synthesis of Unsymmetrical 3,7-Disubstituted Phenothiazin-5-ium Salts

The synthesis of unsymmetrical derivatives, where the 3 and 7 positions are functionalized with different amines, requires a stepwise approach. This is often achieved by first introducing one amine under controlled conditions to favor monosubstitution, followed by the addition of the second amine.

Protocol 3.2.1: Stepwise Synthesis of Unsymmetrical Diamine Derivatives

Materials:

  • 3,7-Dibromophenothiazin-5-ium bromide

  • First amine (1-1.2 equivalents)

  • Second amine (2-3 equivalents)

  • Solvent (e.g., methanol, DMF)

Procedure:

  • Dissolve or suspend 3,7-Dibromophenothiazin-5-ium bromide in the chosen solvent and cool the mixture in an ice bath (0 °C).

  • Slowly add the first amine (1-1.2 equivalents) to the cooled mixture with vigorous stirring. Maintaining a low temperature and a near-stoichiometric amount of the first amine is crucial to minimize the formation of the symmetrically disubstituted byproduct. [4]3. After stirring at low temperature for a defined period (e.g., 1-2 hours), add the second amine (2-3 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for several hours to overnight.

  • Work-up and purification are typically more involved for unsymmetrical products and often require column chromatography to separate the desired product from the starting material and symmetrically substituted byproducts. [5]

Protocols for Nucleophilic Substitution with Other Nucleophiles

While reactions with amines are the most documented, the 3,7-dibromo-phenothiazin-5-ium core can also react with other nucleophiles such as thiols and alkoxides. The following protocols are based on general SNAr principles and may require optimization for this specific substrate.

Substitution with Thiolates

Protocol 4.1.1: General Procedure for Thiolate Substitution

Materials:

  • 3,7-Dibromophenothiazin-5-ium bromide

  • Thiol (e.g., thiophenol, benzyl thiol) (2.2 equivalents)

  • Base (e.g., K2CO3, NaH) (2.5 equivalents)

  • Anhydrous DMF

Procedure:

  • To a solution of the thiol in anhydrous DMF, add the base portion-wise at 0 °C to generate the thiolate in situ.

  • Add a solution of 3,7-Dibromophenothiazin-5-ium bromide in anhydrous DMF to the thiolate solution.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Substitution with Alkoxides

Protocol 4.2.1: General Procedure for Alkoxide Substitution

Materials:

  • 3,7-Dibromophenothiazin-5-ium bromide

  • Alcohol (e.g., methanol, ethanol, phenol) (as solvent or in excess)

  • Base (e.g., NaH, KOtBu) (2.2 equivalents)

  • Anhydrous solvent (e.g., THF, DMF) if the alcohol is not used as the solvent

Procedure:

  • Generate the alkoxide by adding the base to the alcohol (either as the solvent or in a separate anhydrous solvent) at 0 °C.

  • Add the 3,7-Dibromophenothiazin-5-ium bromide to the alkoxide solution.

  • Stir the reaction at a suitable temperature (from room temperature to reflux) until completion.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over a suitable drying agent, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Product Characterization

The synthesized 3,7-disubstituted phenothiazinium salts are typically intensely colored solids. Their characterization is achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
1H NMR Aromatic protons of the phenothiazinium core will show characteristic shifts and coupling patterns. The signals for the protons of the newly introduced substituents will also be present.
13C NMR The carbon signals of the phenothiazinium backbone and the substituents will be observed. The carbons attached to the heteroatoms (N, S, O) will have characteristic chemical shifts.
Mass Spectrometry (MS) The molecular ion peak corresponding to the cationic part of the molecule will be observed, confirming the molecular weight of the synthesized compound. [6]
UV-Vis Spectroscopy Phenothiazinium dyes exhibit strong absorption in the visible region, typically between 600-700 nm, which is responsible for their intense color. The exact λmax will depend on the nature of the 3,7-substituents. [7]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure the nucleophile is of sufficient purity and strength.
Degradation of starting material.Use freshly prepared 3,7-Dibromophenothiazin-5-ium bromide. Avoid excessively high temperatures.
Formation of Byproducts Competitive reaction with solvent.Use a non-nucleophilic solvent like DMF or DMSO instead of alcohols.
Formation of symmetrical disubstituted product in unsymmetrical synthesis.Carefully control the stoichiometry of the first amine and maintain a low reaction temperature during its addition. [4]
Difficult Purification Similar polarity of product and byproducts.Employ advanced chromatographic techniques (e.g., preparative HPLC). Consider converting the product to a different salt to alter its solubility and aid in purification.

Conclusion: A Gateway to Novel Phenothiazinium Derivatives

The nucleophilic aromatic substitution on 3,7-Dibromophenothiazin-5-ium bromide is a robust and versatile method for the synthesis of a wide array of functionalized phenothiazinium salts. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently generate novel compounds with tailored properties for applications in drug discovery, photodynamic therapy, and materials science. The protocols outlined in this guide provide a solid foundation for the exploration of this exciting area of heterocyclic chemistry.

References

  • Leventis, N., et al. (1997). Synthesis of Substituted Phenothiazines Analogous to Methylene Blue by Electrophilic and Nucleophilic Aromatic Substitutions in Tandem. A Mechanistic Perspective. Tetrahedron, 53(29), 10083-10092.
  • Wainwright, M. (2005). The development of phenothiazinium photosensitisers. Photodiagnosis and Photodynamic Therapy, 2(4), 263-272.
  • US Patent 11,059,797 B2. (2021). Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.
  • Khadieva, A., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 3024.
  • Gorman, S. A., et al. (2006). The synthesis and properties of unsymmetrical 3,7-diaminophenothiazin-5-ium iodide salts: Potential photosensitisers for photodynamic therapy. Dyes and Pigments, 75(1), 134-143.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Strekowski, L., et al. (1993). A synthetic route to 3-(dialkylamino)phenothiazin-5-ium salts and 3,7-disubstituted derivatives containing two different amino groups. Journal of Heterocyclic Chemistry, 30(6), 1663-1665.
  • Padnya, P. L., Khadieva, A. I., & Stoikov, I. I. (2023). Current achievements and perspectives in synthesis and applications of 3,7-disubstituted phenothiazines as Methylene Blue analogues. Dyes and Pigments, 208, 110806.
  • Investigation of Sonosensitizers Based on Phenothiazinium Photosensitizers. (2021). Molecules, 26(16), 4998.
  • Gorman, S. A., et al. (2006). The synthesis and properties of unsymmetrical 3,7-diaminophenothiazin-5-ium iodide salts: Potential photosensitisers for photodynamic therapy. Dyes and Pigments, 75(1), 134-143.
  • Investigation of Sonosensitizers Based on Phenothiazinium Photosensitizers. (2021). Molecules, 26(16), 4998.
  • Wainwright, M., et al. (2010). Phenothiazinium photosensitisers VII: novel substituted asymmetric N-benzylphenothiaziniums as photoantimicrobial agents. Journal of Photochemistry and Photobiology B: Biology, 99(2), 74-77.
  • Wainwright, M., et al. (2010). Phenothiazinium photosensitisers VII: novel substituted asymmetric N-benzylphenothiaziniums as photoantimicrobial agents. Journal of Photochemistry and Photobiology B: Biology, 99(2), 74-77.
  • WO Patent 2015/021500 A1. (2015). Process for the purification of diaminophenothiazinium compounds.
  • US Patent 2020/0010436 A1. (2020). Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.

Sources

Technical Notes & Optimization

Troubleshooting

Tuning HOMO/LUMO levels of phenothiazine derivatives for optoelectronics

Here is the technical support center for Tuning HOMO/LUMO levels of phenothiazine derivatives for optoelectronics. Welcome to the technical support center for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for Tuning HOMO/LUMO levels of phenothiazine derivatives for optoelectronics.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine (PTZ) derivatives. This guide provides in-depth troubleshooting for common experimental issues and answers frequently asked questions to help you effectively tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of these versatile compounds for optoelectronic applications.

PART 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, characterization, and device fabrication processes.

Section 1.1: Synthesis & Purification

Question: My reaction yield for N-alkylation/arylation of the phenothiazine core is consistently low. What are the common causes and solutions?

Answer: Low yields in N-substitution reactions on the phenothiazine core are a frequent challenge. The primary causes often relate to the reactivity of the N-H proton, steric hindrance, and reaction conditions.

  • Causality—The "Why": The nitrogen atom in the phenothiazine ring is part of an amine, but its reactivity is influenced by the electron-rich tricyclic system. The choice of base is critical; it must be strong enough to deprotonate the N-H group to form the more nucleophilic phenothiazide anion, but not so strong that it causes side reactions. Furthermore, the stability of N-substituted phenothiazines can vary; for instance, N-phosphorylated derivatives have been reported to be unstable and difficult to separate.[1]

  • Troubleshooting Steps:

    • Base Selection: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The choice of base can be highly dependent on the solvent and electrophile used.[1]

    • Solvent Choice: Ensure your solvent is anhydrous. Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are typically effective as they can solvate the cation of the base and do not interfere with the nucleophile.

    • Reaction Temperature: Some reactions may require heating to overcome the activation energy barrier, while others, particularly those involving unstable products, might benefit from lower temperatures to prevent decomposition. Experiment with a range of temperatures, from 0 °C to reflux.

    • Alternative Synthetic Routes: For complex substitutions, consider transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which can offer higher yields and better functional group tolerance. Ultrasound-mediated synthesis has also been reported as an effective method to improve yields and reaction times.

Question: I am struggling to purify my phenothiazine derivative. Column chromatography gives poor separation, and the compound seems to degrade.

Answer: Purification is often complicated by the similar polarities of starting materials and byproducts, as well as the potential for oxidation of the electron-rich phenothiazine core.

  • Causality—The "Why": The phenothiazine ring is susceptible to oxidation at the sulfur atom, forming the sulfoxide and then the sulfone, especially when exposed to air and light on silica gel.[1] These oxidized impurities can have polarities very similar to the desired product, making separation difficult.

  • Troubleshooting Steps:

    • Minimize Exposure to Air and Light: Perform chromatography quickly and, if possible, in a darkened environment. Use solvents that have been deoxygenated by sparging with nitrogen or argon.

    • Choice of Stationary Phase: If you suspect degradation on silica, switch to a less acidic stationary phase like alumina (neutral or basic) or consider reverse-phase chromatography.

    • Solvent System Optimization: Use a gradient elution method in your column chromatography. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate, dichloromethane, or another suitable polar solvent. This can improve the resolution between spots.

    • Alternative Purification Methods:

      • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. Experiment with different solvent/anti-solvent systems (e.g., dichloromethane/hexane, chloroform/methanol).

      • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purification, this can offer better separation than column chromatography.

      • Sublimation: For highly stable, non-polar derivatives, sublimation under high vacuum can yield very pure material.

Section 1.2: Electrochemical Characterization (Cyclic Voltammetry)

Question: My cyclic voltammogram (CV) shows irreversible or poorly defined redox peaks. How can I obtain reversible waves to accurately determine HOMO/LUMO levels?

Answer: Irreversibility in the CV of phenothiazine derivatives often indicates that a chemical reaction is occurring after the initial electron transfer, or that the generated radical cation/anion is unstable under the experimental conditions.[2]

  • Causality—The "Why": Phenothiazine derivatives are oxidized to form a radical cation.[3] If this radical cation is unstable, it may undergo subsequent reactions (e.g., dimerization, reaction with solvent or impurities), preventing it from being reduced back to the neutral state on the reverse scan. This results in an irreversible or quasi-reversible wave.[4]

  • Troubleshooting Steps:

    • Increase the Scan Rate: A faster scan rate (e.g., from 100 mV/s to 500 mV/s or higher) reduces the time the radical species has to react after being formed.[2] If the process is quasi-reversible, increasing the scan rate may make the reverse peak more prominent.

    • Check Solvent and Electrolyte Purity: The solvent must be dry and the supporting electrolyte must be of high purity. Water or other nucleophilic impurities can react with the generated radical ions. Use high-purity electrochemical-grade solvents and electrolytes, and store them under an inert atmosphere.

    • Lower the Temperature: Running the experiment at a lower temperature can slow down the rate of follow-up chemical reactions, potentially improving reversibility.

    • Working Electrode Surface: A dirty or poorly polished working electrode can lead to distorted peaks.[5] Polish the electrode (e.g., glassy carbon or platinum) with alumina slurry, sonicate to remove particles, and dry it thoroughly before each experiment.[5]

  • Preparation: Prepare a ~1 mM solution of your phenothiazine derivative in an appropriate anhydrous solvent (e.g., Dichloromethane, Acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble a three-electrode cell: a polished working electrode (e.g., Glassy Carbon), a counter electrode (e.g., Platinum wire), and a reference electrode (e.g., Ag/AgCl or a non-aqueous Ag/Ag⁺ electrode).[5] Ensure the reference electrode's salt bridge is not blocked.[5]

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement:

    • Record a blank CV of the solvent and electrolyte to identify any background peaks.

    • Record the CV of your sample. Scan towards positive potentials to measure the oxidation potential (Eₒₓ). If reducible groups are present, also scan towards negative potentials to measure the reduction potential (EᵣₑᏧ).

    • Run a scan with an internal standard, such as Ferrocene/Ferrocenium (Fc/Fc⁺), whose redox potential is well-defined (0 V vs. Fc/Fc⁺).

  • Calculation:

    • Determine the onset potential of the first oxidation peak (Eₒₓ,ₒₙₛₑₜ) and the onset of the first reduction peak (EᵣₑᏧ,ₒₙₛₑₜ).

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV or -5.1 eV below vacuum, depending on the convention used).

      • E_HOMO (eV) = -[E_ox,onset vs Fc/Fc⁺ + 4.8]

      • E_LUMO (eV) = -[E_red,onset vs Fc/Fc⁺ + 4.8]

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Caption: Effect of electron-donating/withdrawing groups on HOMO/LUMO levels.

Question: What is the relationship between the "butterfly" conformation of phenothiazine and its optoelectronic properties?

Answer: The non-planar, folded "butterfly" structure of the phenothiazine core is one of its most defining features and has significant consequences for its material properties. [6][7]

  • Suppression of Aggregation: The bulky, non-planar shape sterically hinders molecules from stacking closely together (π-π stacking). This is highly beneficial as it helps prevent aggregation-caused quenching (ACQ) of fluorescence in the solid state, leading to materials with higher emission quantum yields. [6][8]2. Solubility: The non-planar structure disrupts crystal packing, which generally leads to better solubility in common organic solvents. This is a major advantage for solution-based processing of optoelectronic devices like OSCs and OLEDs. [9]3. Geometric Relaxation in Excited State: Upon photoexcitation, the geometry of the phenothiazine core can planarize. [7]This significant change in geometry between the ground and excited states can lead to a large Stokes shift (the energy difference between the absorption and emission maxima), which is useful in applications where re-absorption of emitted light is undesirable.

Question: How can computational chemistry predict HOMO/LUMO levels, and what are the limitations?

Answer: Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for pre-screening phenothiazine derivatives before undertaking time-consuming synthesis. [10]

  • Methodology:

    • Geometry Optimization: The first step is to find the lowest energy structure of the molecule. The B3LYP functional with a basis set like 6-31G(d,p) is a common and reliable choice for organic molecules. [1] 2. Orbital Energy Calculation: From the optimized geometry, the energies of the frontier molecular orbitals (HOMO and LUMO) are calculated. These values provide a theoretical estimate of the ionization potential and electron affinity. [11] 3. Simulating Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions (e.g., HOMO to LUMO). [1]* Limitations and Pitfalls:

    • Gas-Phase vs. Solution: Most standard calculations are performed "in the gas phase," which does not account for interactions with solvent molecules. These interactions can significantly alter the energy levels. While solvent models (like the Polarizable Continuum Model, PCM) can be included, they may not perfectly capture all effects. [1] 2. Absolute vs. Relative Accuracy: The absolute calculated energy values often show a systematic deviation from experimental values. However, DFT is generally very good at predicting trends across a series of related molecules. It is more reliable for determining whether adding a specific functional group will raise or lower the HOMO level than for predicting the exact energy value.

    • Functional Choice: The choice of DFT functional and basis set can impact the results. It is good practice to benchmark the chosen computational method against experimental data for a known phenothiazine derivative to validate its accuracy.

Summary Table: Substituent Effects on Phenothiazine Properties

Position of SubstitutionSubstituent TypeTypical Effect on HOMOTypical Effect on LUMOImpact on Bandgap (E_g)
N-10 Alkyl/Aryl (EDG)Raises HOMO slightlyMinimal changeDecreases slightly
C-3, C-7 Strong EDG (e.g., -NMe₂)Raises HOMO significantlyMinimal changeDecreases
C-3, C-7 Strong EWG (e.g., -CN, -NO₂)Lowers HOMOLowers LUMO significantlyDecreases significantly
π-Conjugated Acceptor Appended to C-3/C-7Raises HOMO (donor part)Lowers LUMO (acceptor part)Decreases significantly
Sulfur Atom Oxidation to Sulfone (SO₂)Lowers HOMO dramaticallyLowers LUMO slightlyIncreases

Note: This table provides general trends. The exact energetic shifts depend on the specific molecular structure and conformation.

References

  • Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • Structure-induced optoelectronic properties of phenothiazine-based m
  • Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications.
  • Structure-induced optoelectronic properties of phenothiazine-based m
  • (PDF) Structure-induced optoelectronic properties of phenothiazine-based materials.
  • Cyclic-voltammetric studies of some phenothiazine dyes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
  • Troubleshooting Cyclic Voltammetry and Voltammograms. Ossila.
  • Exploring the therapeutic potential of phenothiazine deriv
  • Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investig
  • (PDF) AN OVERVIEW ON THE SOME PHENOTIAZINE DERIVATIVE MOLECULES USED IN ORGANIC DYE-SENSITIZED SOLAR CELLS.
  • Phenoxazine and phenothiazine embedded Multi-Resonance emitters for highly efficient Pure-Red OLEDs with improved color purity.
  • Reversible oxidation of phenothiazine to a radical cation and cyclic...
  • Fluorogenic Phenothiazine-Derivative as Radical Sensors. University of Turin.
  • Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. Journal of the American Chemical Society.
  • Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. Journal of the American Chemical Society.
  • Phenothiazine-Sensitized Organic Solar Cells: Effect of Dye Anchor Group Positioning on the Cell Performance.
  • Theoretical Study on Electronic Structure and Optical Properties of Phenothiazine-Containing Conjugated Oligomers and Polymers.
  • Quantum chemical calculations and molecular docking studies of some phenothiazine derivatives.
  • Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. PubMed Central.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 3,7-Dibromophenothiazin-5-ium Bromide and Other Halogenated Phenothiazines for Advanced Research Applications

This guide offers an in-depth technical comparison of 3,7-Dibromophenothiazin-5-ium bromide and its halogenated phenothiazine counterparts. Designed for researchers, scientists, and professionals in drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical comparison of 3,7-Dibromophenothiazin-5-ium bromide and its halogenated phenothiazine counterparts. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive analysis of their synthesis, electrochemical and photophysical properties, and performance in various applications, supported by experimental data and protocols.

Introduction: The Phenothiazine Core and the Impact of Halogenation

Phenothiazines are a class of heterocyclic compounds featuring a tricyclic structure with nitrogen and sulfur atoms. This core structure imparts unique electronic and photophysical properties, making them valuable scaffolds in pharmaceuticals, organic electronics, and catalysis.[1] Halogenation at the 3 and 7 positions of the phenothiazine ring system is a key synthetic strategy to modulate these properties. The introduction of different halogens (fluorine, chlorine, bromine, iodine) significantly influences the molecule's electron density, redox potential, and propensity for intermolecular interactions, thereby fine-tuning its performance in specific applications.

Furthermore, the oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide or a phenothiazin-5-ium salt introduces another layer of functional diversity. These oxidized species often exhibit distinct photophysical characteristics and enhanced catalytic activity compared to their neutral precursors.[2] This guide focuses on the comparative analysis of 3,7-Dibromophenothiazin-5-ium bromide against other 3,7-dihalogenated phenothiazines, providing a framework for selecting the optimal derivative for a given research application.

Synthesis of Halogenated Phenothiazines and their Oxidized Derivatives

The synthesis of 3,7-dihalogenated phenothiazines is typically achieved through electrophilic halogenation of the parent phenothiazine molecule. The choice of halogenating agent and reaction conditions determines the resulting product. For instance, bromination can be effectively carried out using bromine in acetic acid.[3]

General Synthetic Workflow

Caption: General synthetic route to 3,7-dihalogenated phenothiazin-5-ium salts.

Experimental Protocol: Synthesis of 3,7-Dibromophenothiazine

This protocol describes a common method for the synthesis of the neutral precursor, 3,7-dibromophenothiazine.

Materials:

  • Phenothiazine

  • Glacial Acetic Acid

  • Bromine

  • Sodium thiosulfate solution (for quenching)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve phenothiazine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled phenothiazine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Filter the resulting precipitate, wash thoroughly with deionized water, and dry.

  • Recrystallize the crude product from hot ethanol to obtain pure 3,7-dibromophenothiazine as a crystalline solid.

Experimental Protocol: Oxidation to 3,7-Dibromophenothiazin-5-ium Bromide

The oxidation of 3,7-dibromophenothiazine to its corresponding phenothiazin-5-ium bromide can be achieved using a suitable oxidizing agent. A two-step synthesis for a related compound, 3,7-bis(dimethylamino)phenothiazin-5-ylium bromide, involves treatment with a large excess of bromine in acetic acid.[3] This suggests a similar approach may be applicable for the dibromo analog.

Materials:

  • 3,7-Dibromophenothiazine

  • Glacial Acetic Acid

  • Bromine

  • Inert solvent (e.g., diethyl ether)

Procedure:

  • Dissolve 3,7-dibromophenothiazine in glacial acetic acid under an inert atmosphere.

  • Add a significant excess of bromine to the solution and stir at room temperature. The progress of the oxidation can be monitored by spectroscopic methods.

  • Upon completion, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • The precipitate is then filtered, washed with the non-polar solvent, and dried under vacuum to yield 3,7-Dibromophenothiazin-5-ium bromide.

Comparative Analysis of Physicochemical Properties

The nature of the halogen substituent at the 3 and 7 positions, along with the oxidation state of the sulfur atom, profoundly influences the electrochemical and photophysical properties of phenothiazine derivatives.

Electrochemical Properties

The redox potential of phenothiazines is a critical parameter, particularly for their application in organic electronics and as redox mediators. Halogenation generally leads to an increase in the oxidation potential due to the electron-withdrawing nature of halogens.

CompoundFirst Oxidation Potential (E½¹) [V vs. Fc/Fc⁺]Second Oxidation Potential (E½²) [V vs. Fc/Fc⁺]Reference
10-Hexyl-3,7-dibromo-10H-phenothiazine~0.5 - 0.6Reversible[4]
N-Ethyl-3,7-dimethoxyphenothiazineLower than brominated analogTwo-electron donor[5]
3,7-Disubstituted Phenothiazine Dyes0.27 - 0.36Quasi-reversible[6]

Note: Direct comparative data for the full series of 3,7-dihalogenated phenothiazin-5-ium salts is limited in the literature. The provided data is for related neutral phenothiazine derivatives to illustrate the general trends.

The data suggests that the introduction of electron-withdrawing bromine atoms increases the oxidation potential compared to electron-donating groups like methoxy. The oxidized phenothiazin-5-ium salts are expected to have significantly higher redox potentials.

Photophysical Properties

Halogenation and oxidation also have a marked effect on the absorption and emission properties of phenothiazines. The heavy atom effect of bromine and iodine can enhance intersystem crossing, potentially leading to increased phosphorescence. Oxidation to the phenothiazin-5-ium salt often results in a bathochromic (red) shift in the absorption spectrum.

CompoundAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Quantum Yield (Φ)Reference
Phenothiazine Derivative (PTZ-2)438--[7]
Oxidized Phenothiazine Derivatives-Orange to Red EmissionHigh in solid state[8][9]
1,9-Dimethyl-2,8-functionalized phenothiazine (oxidized)--52%[10]

The oxidized phenothiazine chromophores are noted for their excellent photoluminescence properties, including high phosphorescence quantum yields and long-lived emission lifetimes in the solid state.[9]

Performance in Key Applications

The unique properties of halogenated phenothiazines and their oxidized forms make them suitable for a range of advanced applications.

Organic Electronics

Phenothiazine derivatives are widely used as electron donors in organic solar cells (OSCs) and as hole-transporting materials in perovskite solar cells.[1] The non-planar "butterfly" conformation of the phenothiazine core helps to suppress intermolecular aggregation.[1] 3,7-Dibromo-10H-phenothiazine has been utilized in the synthesis of self-assembled monolayers (SAMs) that serve as hole-selective contacts in high-efficiency perovskite solar cells.[1]

Workflow for Perovskite Solar Cell Fabrication with Phenothiazine-based SAMs:

Caption: Workflow for fabricating perovskite solar cells using a phenothiazine-based SAM.

Photocatalysis

Phenothiazine derivatives can act as potent photoredox catalysts, particularly in their oxidized forms.[2][11] They can facilitate a variety of organic transformations, including the oxidative coupling of amines.[6] The halogen substituents can influence the catalytic activity by modifying the redox potential and the stability of the catalytic intermediates. Phenothiazine sulfoxides, formed by oxidation, have been shown to be active photocatalysts.[2][11]

Biological Applications

Phenothiazines are well-known for their diverse biological activities, including antipsychotic, antihistaminic, and antimicrobial properties.[1] Halogenation can significantly impact this activity. For instance, studies have shown that brominated compounds can exhibit superior bactericidal activity compared to their chlorinated analogues in the absence of organic load, though this can be reversed in the presence of proteins.[12] Flavonoid derivatives containing bromine or chlorine have also shown significant antimicrobial properties.[13]

Conclusion

3,7-Dibromophenothiazin-5-ium bromide and its halogenated phenothiazine counterparts represent a versatile class of compounds with tunable electronic, photophysical, and biological properties. The choice of halogen and the oxidation state of the sulfur atom are critical determinants of their performance in applications ranging from organic electronics and photocatalysis to drug development. While 3,7-dibromophenothiazine derivatives have shown significant promise, particularly in perovskite solar cells, a more systematic comparative study of the full series of 3,7-dihalogenated phenothiazin-5-ium salts is warranted to fully elucidate structure-property relationships and unlock their full potential in advanced research applications.

References

  • Pan, F., et al. (2019). Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow Batteries.
  • PubChem. (n.d.). 3,7-Bis(diethylamino)phenothiazin-5-ium. Retrieved from [Link]

  • El-Khouly, M. E., et al. (2022). Fluorogenic Phenothiazine-Derivative as Radical Sensors. ChemistryOpen, 11(11), e202200153.
  • Park, J., et al. (2013). Photocatalysis by Phenothiazine Dyes: Visible-Light-Driven Oxidative Coupling of Primary Amines at Ambient Temperature. Chemistry - An Asian Journal, 8(10), 2476-2482.
  • Nagl, M., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology, 117(3), 649-659.
  • Wyspianska-Berenze, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5406.
  • Hölter, N., et al. (2025). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society, 147(15), 12908-12916.
  • Patil, S. A., et al. (2023). Orange to red emissive aldehyde substituted donor-π-acceptor phenothiazine derivatives: Optoelectronic, DFT and thermal studies. European Journal of Chemistry, 14(1), 104-114.
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Comparative

A Senior Application Scientist's Guide to Phenothiazine Derivative Synthesis: A Comparative Analysis of Classic and Modern Routes

For researchers, medicinal chemists, and professionals in drug development, the phenothiazine scaffold is a cornerstone of therapeutic innovation. From the revolutionary antipsychotic chlorpromazine to modern application...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the phenothiazine scaffold is a cornerstone of therapeutic innovation. From the revolutionary antipsychotic chlorpromazine to modern applications in materials science, the synthesis of its derivatives is a critical and evolving field.[1][2] This guide provides an in-depth, objective comparison of the primary synthetic routes to phenothiazine derivatives, moving beyond mere protocols to explain the underlying chemical logic and practical considerations that inform methodological choices in a laboratory setting.

The Enduring Relevance of the Phenothiazine Core

Phenothiazine is a sulfur- and nitrogen-containing tricyclic heterocycle that forms the basic structure for a wide array of pharmacologically active compounds.[2] First synthesized in 1883, its derivatives have become indispensable in medicine, with applications as antipsychotic, antiemetic, antihistaminic, and antimalarial agents.[3][4][5] The therapeutic efficacy of many phenothiazine drugs, particularly antipsychotics like chlorpromazine, is rooted in their ability to act as antagonists at dopamine receptors in the central nervous system.[6] The continued exploration of this scaffold demands a robust understanding of the synthetic methodologies available for its construction and derivatization.

Classical Synthesis Routes: The Foundation

These methods, while sometimes supplanted by modern techniques, remain fundamental to understanding phenothiazine chemistry and are still employed for specific applications.

Bernthsen Synthesis: The Original Approach

The Bernthsen synthesis, first reported in 1883, is the historical method for preparing the parent phenothiazine compound.[3] It involves the direct thionation of diphenylamine with elemental sulfur at high temperatures.

Causality and Mechanism: The reaction proceeds via an electrophilic substitution mechanism, where sulfur reacts with the electron-rich diphenylamine. The process is often catalyzed by iodine or aluminum chloride, which facilitates the cyclization and subsequent elimination of hydrogen sulfide gas (H₂S).[7][8][9][10][11] The high temperature is necessary to overcome the activation energy for the C-S bond formation and cyclization.

Bernthsen_Synthesis cluster_reactants Reactants Diphenylamine Diphenylamine Intermediate Sulfur Elemental Sulfur (S₈) Catalyst Iodine (I₂) or AlCl₃ Catalyst Catalyst->Intermediate Heat High Heat (140-180°C) Heat->Intermediate Phenothiazine Phenothiazine H2S H₂S gas (byproduct) Phenothiazine->H2S releases Intermediate->Phenothiazine Thionation & Cyclization

Caption: Workflow for the Bernthsen Synthesis of Phenothiazine.

Experimental Protocol (Bernthsen Synthesis):

  • Mixing Reagents: In a flask equipped for gas evolution, combine diphenylamine (e.g., 22 g) and elemental sulfur (e.g., 8.2 g).[8] A catalytic amount of iodine or anhydrous aluminum chloride (e.g., 3.2 g) is added.[7][8][11]

  • Heating: Heat the mixture in an oil bath to 140-160°C.[8][11] The reaction will commence with the vigorous evolution of hydrogen sulfide gas, which must be safely vented and scrubbed.

  • Reaction Completion: Maintain the temperature until the gas evolution subsides. The reaction duration is typically several hours.[9]

  • Work-up: Allow the molten mixture to cool and solidify. The crude solid is then ground and purified, typically by extraction with water and then dilute alcohol, followed by recrystallization from a suitable solvent like ethanol to yield yellowish phenothiazine crystals.[8][9][11]

Ullmann Condensation: A More Versatile Approach

The Ullmann condensation offers greater flexibility for synthesizing substituted phenothiazines by constructing the tricyclic core from two different precursors.

Causality and Mechanism: This route involves a copper-catalyzed coupling reaction between a substituted 2-aminothiophenol and a substituted o-halobenzene (often activated with an electron-withdrawing group).[9] The copper catalyst is essential for facilitating the crucial C-S bond formation, which is followed by an intramolecular nucleophilic aromatic substitution (SNAᵣ) to form the second C-N bond, completing the cyclization. A base is required to deprotonate the thiol and the amine during the reaction sequence.

Ullmann_Condensation cluster_reactants Reactants Thiophenol 2-Aminothiophenol Derivative Coupling Halobenzene o-Halobenzene Derivative Catalyst Copper Catalyst (e.g., CuI, CuO) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Phenothiazine Substituted Phenothiazine Coupling->Phenothiazine C-S Coupling & Intramolecular C-N Cyclization

Caption: General pathway for phenothiazine synthesis via Ullmann condensation.

Experimental Protocol (Ullmann Condensation):

  • Setup: To a flask containing a suitable solvent, add the substituted 2-aminothiophenol, the substituted o-halobenzene, a copper catalyst (e.g., CuI or CuO nanoparticles), and a base (e.g., K₂CO₃).[9]

  • Reaction: Heat the mixture under reflux for several hours until the starting materials are consumed (monitored by TLC or GC).

  • Work-up: After cooling, the reaction mixture is typically filtered to remove the catalyst and inorganic salts. The filtrate is then concentrated, and the crude product is purified by column chromatography or recrystallization.

Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution that serves as a direct method for synthesizing specific phenothiazine derivatives, particularly those bearing nitro groups, which are often difficult to prepare via other routes.[12][13]

Causality and Mechanism: The reaction typically involves the condensation of a 2-aminothiophenol with a highly electron-deficient halonitrobenzene. The key step is the intramolecular attack of the amine onto the nitro-activated aromatic ring, displacing the halide and forming the tricyclic system in situ.[12][13][14]

Smiles_Rearrangement Reactants 2-Aminothiophenol + Reactive Halonitrobenzene Intermediate Diphenyl Sulfide Intermediate (formed in situ) Reactants->Intermediate Condensation Rearrangement Intramolecular Nucleophilic Aromatic Substitution (Smiles Rearrangement) Intermediate->Rearrangement Product Nitrophenothiazine Derivative Rearrangement->Product

Caption: Logical flow of the Smiles Rearrangement for phenothiazine synthesis.

Modern Synthetic Routes: Efficiency and Sustainability

Recent advancements in organic synthesis have introduced more efficient, milder, and environmentally friendly methods for constructing the phenothiazine core.

Buchwald-Hartwig Amination

Palladium-catalyzed Buchwald-Hartwig amination has emerged as a state-of-the-art method for forming C-N bonds. It can be applied to phenothiazine synthesis through an intramolecular cyclization of a pre-formed diaryl sulfide.

Causality and Mechanism: This cross-coupling reaction utilizes a palladium catalyst with a specialized ligand to facilitate the formation of a C-N bond between an aryl halide and an amine. For phenothiazine synthesis, a common strategy involves first creating a 2-amino-2'-halodiphenyl sulfide intermediate, which then undergoes an intramolecular Buchwald-Hartwig cyclization to yield the phenothiazine ring.[15][16] The choice of palladium precursor, ligand, and base is critical for achieving high yields and tolerating a wide range of functional groups.

Buchwald_Hartwig cluster_reactants Reactants Precursor 2-Amino-2'-halodiphenyl sulfide Cyclization Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Cyclization Ligand Ligand (e.g., Phosphine-based) Ligand->Cyclization Base Base (e.g., K₂CO₃, t-BuONa) Base->Cyclization Product Substituted Phenothiazine Cyclization->Product Intramolecular C-N Coupling

Caption: Intramolecular Buchwald-Hartwig amination for phenothiazine synthesis.

Experimental Protocol (General Buchwald-Hartwig Cyclization):

  • Setup: In an inert atmosphere (e.g., using a glovebox or Schlenk line), charge a reaction vessel with the 2-amino-2'-halodiphenyl sulfide precursor, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a base (e.g., K₂CO₃ or NaOt-Bu).[16]

  • Reaction: Add a dry, degassed solvent (e.g., toluene or t-butanol) and heat the mixture, typically between 80-110°C, until the reaction is complete.[16]

  • Work-up: After cooling, the mixture is diluted, filtered through a pad of celite to remove the catalyst, and the organic phase is washed and concentrated. The final product is purified using column chromatography.

Green Chemistry Methodologies

In line with the growing emphasis on sustainable chemistry, several environmentally friendly techniques have been successfully applied to the synthesis of phenothiazines.[17]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[4][17] This is due to efficient and uniform heating of the reaction mixture.

  • Ultrasonic-Promoted Synthesis: Employing ultrasonic irradiation provides mechanical energy that enhances mass transfer and accelerates reaction rates, often under milder conditions and in shorter times.[17]

  • Electrosynthesis: This technique uses electrical current to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste. It has been successfully used to prepare phenothiazine derivatives and their metabolites.[17]

Comparative Analysis of Synthesis Routes

The choice of a synthetic route is a strategic decision based on the specific target molecule, desired scale, cost, and available equipment. The table below provides a comparative summary.

Parameter Bernthsen Synthesis Ullmann Condensation Smiles Rearrangement Buchwald-Hartwig Amination Green Methods (Microwave/Ultrasound)
Primary Use Unsubstituted PhenothiazineSubstituted PhenothiazinesSpecific NitrophenothiazinesDiverse Substituted PhenothiazinesAcceleration of various syntheses
Conditions Harsh (High Temp: >140°C)Moderate to Harsh (Heat)Moderate (Base-mediated)Mild to Moderate (Heat)Mild (Rapid heating)
Catalyst Iodine or Lewis AcidCopper (Stoichiometric or Catalytic)None (Base-promoted)Palladium/Ligand SystemNone (Energy source)
Versatility Very LowModerate to HighLow (Substrate-specific)Very HighHigh (Applicable to many routes)
Yields Variable, can be high (>90%)[8]Moderate to GoodGood for suitable substratesGood to ExcellentOften improved yields
Key Advantage Simplicity, low-cost reagentsGood for building substituted coresAccess to unique substitution patternsHigh functional group tolerance, mild conditionsDrastically reduced reaction times, efficiency[17]
Key Disadvantage Harsh conditions, H₂S byproduct, poor regioselectivity[18]Metal catalyst contamination, requires pre-functionalized substratesLimited substrate scopeExpensive catalyst/ligands, air-sensitiveRequires specialized equipment

Case Study: Chlorpromazine - A Historical Perspective

The synthesis of chlorpromazine, a landmark achievement in psychopharmacology, historically involved a multi-step sequence.[19] While the exact industrial process evolved, the core strategy involved the synthesis of a 2-chlorophenothiazine intermediate, followed by N-alkylation at the nitrogen atom with 3-(dimethylamino)propyl chloride. The initial synthesis of the 2-chlorophenothiazine core itself relied on principles related to the classical routes discussed, highlighting how these foundational methods enabled the creation of life-changing medicines.[5][6][20][21]

Conclusion and Future Outlook

The synthesis of phenothiazine derivatives has evolved significantly from the high-temperature Bernthsen reaction to sophisticated, mild, and highly versatile palladium-catalyzed methods. While classical routes like the Ullmann condensation remain valuable for specific applications, modern approaches such as the Buchwald-Hartwig amination offer unparalleled scope and efficiency for creating complex derivatives.

Looking forward, the field is increasingly driven by the principles of green chemistry.[2][17] The integration of microwave, ultrasonic, and electrochemical techniques will likely become more prevalent, aiming to reduce waste, energy consumption, and reaction times. For the modern researcher, a comprehensive understanding of both classical and contemporary methods is essential for the strategic and efficient design of novel phenothiazine-based molecules for medicine and materials science.

References

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Validation

A Comparative Guide to the Electrochemical Properties of Phenothiazine and Triphenylamine Donors

For researchers and professionals in drug development and materials science, the selection of an appropriate electron donor is a critical decision that profoundly impacts the performance of novel organic electronics and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the selection of an appropriate electron donor is a critical decision that profoundly impacts the performance of novel organic electronics and therapeutics. Among the plethora of donor moieties, phenothiazine (PTZ) and triphenylamine (TPA) have emerged as foundational scaffolds due to their robust electrochemical properties and synthetic versatility. This guide provides an in-depth, objective comparison of the electrochemical characteristics of these two cornerstone donors, supported by experimental data to inform your research and development endeavors.

Introduction: Two Pillars of Electron Donation

Phenothiazine and triphenylamine are both nitrogen-containing aromatic compounds renowned for their electron-donating capabilities.[1][2] This property stems from the lone pair of electrons on the central nitrogen atom, which can be readily donated to an acceptor molecule or an electrode surface. However, key structural differences between the two impart distinct electrochemical behaviors, influencing their suitability for various applications.

Phenothiazine (PTZ) is a heterocyclic compound with a "butterfly" conformation, featuring a tricyclic structure where two benzene rings are fused to a thiazine ring.[3][4] The presence of both electron-rich nitrogen and sulfur atoms within the central ring enhances its electron-donating strength.[3] This non-planar structure also plays a crucial role in suppressing intermolecular aggregation, a desirable trait for maintaining performance in solid-state devices.[3]

Triphenylamine (TPA) , in contrast, possesses a propeller-like, non-planar structure where three phenyl groups are bonded to a central nitrogen atom.[2][5] The delocalization of the nitrogen lone pair across the three aromatic rings is a key feature of its electronic structure.[5] TPA and its derivatives are widely utilized as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their good electrochemical stability and charge-transporting properties.[2][6]

Head-to-Head Comparison: Electrochemical Properties

The efficacy of an electron donor is primarily dictated by its oxidation potential and the energy levels of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

PropertyPhenothiazine (PTZ)Triphenylamine (TPA)Key Insights
Electron-Donating Strength Stronger DonorGood DonorThe presence of both sulfur and nitrogen heteroatoms in PTZ results in a higher electron density, making it a more potent electron donor compared to TPA.[3][7]
First Oxidation Potential (Eox) Generally LowerGenerally HigherA lower oxidation potential indicates that PTZ is more easily oxidized, signifying its superior electron-donating ability. The Eox of PTZ is reported to be around +0.3 V vs. SCE, while TPA's is around +0.9 V vs. SCE under similar conditions.[8][9]
HOMO Energy Level Typically Higher (less negative)Typically Lower (more negative)The higher HOMO level of PTZ facilitates more efficient hole injection from the donor to an adjacent material in an electronic device. For instance, the HOMO level of PTZ is approximately -5.1 eV, while that of TPA is around -5.4 eV.[10][11]
Structural Flexibility "Butterfly" Conformation"Propeller" ConformationThe non-planar structures of both molecules inhibit π-π stacking and aggregation.[3][12] The butterfly motion of PTZ can influence its photophysical properties.
Stability of Oxidized State Forms stable radical cationsForms stable radical cationsBoth donors form stable radical cations upon oxidation, which is crucial for their function in charge transport and redox processes.[1][2]

Causality Behind Experimental Choices: Why Cyclic Voltammetry?

To experimentally probe the electrochemical properties discussed above, cyclic voltammetry (CV) is the technique of choice. CV allows for the determination of oxidation and reduction potentials, providing direct insight into the HOMO and LUMO energy levels of the molecules. The reversibility of the redox processes, indicating the stability of the generated radical ions, can also be assessed.

The choice of solvent and supporting electrolyte is critical for obtaining reliable and reproducible data. A non-aqueous, polar aprotic solvent like acetonitrile or dichloromethane is typically used to dissolve the organic donor and the supporting electrolyte. The supporting electrolyte, commonly a tetralkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF6), is necessary to ensure sufficient conductivity of the solution. A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire). The potential of the working electrode is swept linearly with time, and the resulting current is measured.

The onset of the first oxidation peak in the cyclic voltammogram corresponds to the removal of an electron from the HOMO of the donor molecule. From this value, the HOMO energy level can be estimated using the following empirical relationship, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple for standardization:

EHOMO (eV) = - [Eoxonset (vs. Fc/Fc+) + 4.8]

Experimental Protocol: Characterization of Donor Properties by Cyclic Voltammetry

This protocol outlines the essential steps for determining the oxidation potential and HOMO energy level of phenothiazine and triphenylamine derivatives.

Materials and Equipment:

  • Potentiostat with cyclic voltammetry software

  • Three-electrode cell

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Ag/AgCl (in a non-aqueous filling solution) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Nitrogen or Argon gas for deaeration

  • Solvent: Anhydrous acetonitrile or dichloromethane

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Analyte: Phenothiazine or Triphenylamine derivative (typically 1-5 mM)

  • Ferrocene (for internal calibration)

Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (TBAPF6) in the chosen anhydrous solvent to a final concentration of 0.1 M.

  • Deaeration: Purge the electrolyte solution with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrode Polishing: Polish the working electrode (GCE) with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the deaerated electrolyte solution.

  • Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone (a "blank" scan) to ensure there are no interfering redox processes in the potential window of interest.

  • Analyte Measurement: Add the phenothiazine or triphenylamine derivative to the electrolyte solution to the desired concentration. Allow it to dissolve completely and deoxygenate for a few more minutes.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) towards a more positive potential to observe the oxidation peak. The scan rate is typically set between 50 and 200 mV/s.

  • Internal Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The well-defined, reversible oxidation peak of ferrocene (Fc/Fc+) will serve as an internal reference.

  • Data Analysis:

    • Determine the onset oxidation potential (Eoxonset) of the analyte from the voltammogram.

    • Determine the half-wave potential (E1/2) of the Fc/Fc+ redox couple.

    • Reference the analyte's oxidation potential to the Fc/Fc+ couple.

    • Calculate the HOMO energy level using the formula mentioned previously.

Visualizing the Concepts

To further clarify the structures and processes discussed, the following diagrams are provided.

cluster_PTZ Phenothiazine (PTZ) Structure cluster_TPA Triphenylamine (TPA) Structure PTZ_structure A 'butterfly' conformation with a central thiazine ring containing both Nitrogen and Sulfur, enhancing its electron-donating ability. TPA_structure A 'propeller-like' structure with a central Nitrogen atom bonded to three phenyl rings, allowing for extensive delocalization of the lone pair electrons.

Caption: Core structures of Phenothiazine and Triphenylamine.

prep Sample Preparation (Analyte + Electrolyte in Solvent) deaeration Deaeration (N2 or Ar purge) prep->deaeration Remove O2 cv_setup Cyclic Voltammetry Setup (3-Electrode Cell) deaeration->cv_setup Transfer to Cell scan Potential Scan & Data Acquisition cv_setup->scan Apply Potential Ramp analysis Data Analysis (Determine Eox, Calculate EHOMO) scan->analysis Obtain Voltammogram

Caption: Workflow for Electrochemical Characterization using Cyclic Voltammetry.

Conclusion and Future Directions

Both phenothiazine and triphenylamine are exceptional electron donors that have significantly advanced the fields of organic electronics and medicinal chemistry. The choice between them is contingent on the specific requirements of the application.

  • Phenothiazine is the donor of choice when a stronger electron-donating ability and a higher HOMO level are paramount. This makes it particularly suitable for applications requiring efficient hole injection and charge generation, such as in dye-sensitized solar cells.[3][7]

  • Triphenylamine offers a robust and versatile platform with excellent hole-transporting properties and electrochemical stability.[2] Its derivatives are workhorses in OLEDs and perovskite solar cells, where stable and efficient charge transport is critical.[2][12]

The continuous development of novel derivatives of both phenothiazine and triphenylamine, through strategic functionalization, will undoubtedly lead to further enhancements in their electrochemical properties and the performance of the devices and therapies in which they are employed.

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Comparative

A Head-to-Head Battle in Dye-Sensitized Solar Cells: Phenothiazine vs. Ruthenium

A Senior Application Scientist's Guide to Performance, Synthesis, and Experimental Validation In the ever-evolving landscape of third-generation photovoltaics, Dye-Sensitized Solar Cells (DSSCs) continue to attract signi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Performance, Synthesis, and Experimental Validation

In the ever-evolving landscape of third-generation photovoltaics, Dye-Sensitized Solar Cells (DSSCs) continue to attract significant academic and industrial interest due to their cost-effective fabrication and respectable power conversion efficiencies.[1][2][3][4] At the heart of every DSSC is the sensitizer dye, a molecular component that governs light harvesting and electron injection, thereby dictating the overall performance of the device. For years, ruthenium-based complexes, such as the benchmark N719 dye, have been the gold standard. However, a formidable challenger has emerged in the form of metal-free organic dyes, with phenothiazine-based sensitizers showing immense promise.[1][2]

This guide provides an in-depth, objective comparison of the performance of phenothiazine-based DSSCs against their ruthenium counterparts, grounded in experimental data and field-proven insights. We will delve into the molecular architecture, photophysical properties, and the causality behind the performance differences, offering a comprehensive resource for researchers and professionals in solar energy and materials science.

The Reigning Champion: Ruthenium-Based Dyes

Ruthenium(II) polypyridyl complexes have long dominated the DSSC field, lauded for their broad metal-to-ligand charge transfer (MLCT) absorption bands, excellent thermal and chemical stability, and long excited-state lifetimes, which facilitate efficient electron injection into the semiconductor's conduction band.[5] The N719 dye, a heteroleptic ruthenium complex, is a prime example, consistently achieving high power conversion efficiencies (PCEs).[6]

However, the reliance on ruthenium, a rare and expensive noble metal, presents a significant bottleneck for large-scale commercialization. Furthermore, the synthesis and purification of these complexes can be intricate and costly. These factors have fueled the quest for high-performing, cost-effective alternatives.

The Ascending Contender: Phenothiazine-Based Dyes

Phenothiazine (PTZ) has emerged as a powerful electron-donating core for metal-free organic dyes.[7][8] Its unique molecular structure and properties offer several advantages:

  • Strong Electron-Donating Character: The presence of electron-rich nitrogen and sulfur atoms within the heterocyclic structure makes phenothiazine a potent electron donor, surpassing other common donors like triphenylamine and carbazole.[1][2]

  • Suppression of Molecular Aggregation: The non-planar, butterfly-like conformation of the phenothiazine ring effectively hinders the formation of dye aggregates on the semiconductor surface, which can otherwise quench photo-excited states and impede performance.[1][2]

  • Tunable Properties: The phenothiazine scaffold allows for straightforward chemical modifications at multiple positions, enabling precise tuning of the dye's optical and electrochemical properties to optimize light absorption and energy level alignment.[1][2]

  • Cost-Effectiveness: Being purely organic, phenothiazine dyes are synthesized from readily available starting materials, making them significantly cheaper to produce than their ruthenium counterparts.[7][9]

Performance Showdown: A Data-Driven Comparison

The true measure of a sensitizer's merit lies in its photovoltaic performance. The following table summarizes key performance parameters for representative phenothiazine and ruthenium-based DSSCs, compiled from various studies.

DyeVoc (V)Jsc (mA/cm2)FFPCE (%)
Ruthenium Dyes
N7190.6218.130.667.39
N719 (co-sensitized)---7.50
Phenothiazine Dyes
PTZ-30.710--5.53[10]
PTZ-50.640--4.43[10]
SR1-11.96-4.22[7]
SR6 + N719 (co-sensitized)0.74321.630.6089.77[9]
Dye 3 (with furan spacer)0.7712.180.706.58[3]
Dye 6 (with ethane-EDOT spacer)0.6515.180.696.72[3]
Di-anchoring A-π-D-π-A type--->7.31[3]
Co-sensitized with WS-5---11.5[3]

Analysis of Performance Metrics:

  • Power Conversion Efficiency (PCE): While the benchmark N719 dye demonstrates robust and reliable performance, several phenothiazine-based dyes have shown the potential to not only match but even exceed its efficiency.[1][2] Notably, through molecular engineering and co-sensitization strategies, phenothiazine-based DSSCs have achieved PCEs well over 10%.[3]

  • Open-Circuit Voltage (Voc): Phenothiazine dyes often exhibit higher Voc values compared to N719. This can be attributed to the effective suppression of charge recombination at the TiO2/dye/electrolyte interface, a consequence of the bulky, non-planar structure of the phenothiazine core.

  • Short-Circuit Current Density (Jsc): The Jsc is heavily influenced by the dye's light-harvesting efficiency. While ruthenium dyes have broad absorption spectra, phenothiazine dyes can be molecularly engineered to have higher molar extinction coefficients and broader absorption profiles, leading to comparable or even superior Jsc values.[7] Co-sensitization, where a phenothiazine dye is used in conjunction with a ruthenium dye, has proven to be a particularly effective strategy to enhance Jsc by capturing a wider range of the solar spectrum.[7][9]

  • Fill Factor (FF): The fill factor is a measure of the "squareness" of the J-V curve and reflects the internal resistances of the solar cell. Both classes of dyes can achieve high fill factors, although this parameter is also highly dependent on the overall device fabrication and the quality of the electrolyte.

Experimental Design and Validation

To ensure the trustworthiness and reproducibility of these findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the synthesis of a representative phenothiazine dye and the fabrication and characterization of a DSSC.

Synthesis of a D-π-A Phenothiazine Dye

This protocol outlines the synthesis of a typical phenothiazine dye with a donor-π-acceptor (D-π-A) architecture.

G cluster_synthesis Phenothiazine Dye Synthesis Workflow start 1. N-Alkylation of Phenothiazine vilsmeier 2. Vilsmeier-Haack Formylation start->vilsmeier Intermediate 1 knoevenagel 3. Knoevenagel Condensation vilsmeier->knoevenagel Intermediate 2 purification 4. Purification knoevenagel->purification Crude Product end Final Dye purification->end

Caption: Workflow for the synthesis of a D-π-A phenothiazine dye.

Step-by-Step Protocol:

  • N-Alkylation of Phenothiazine: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenothiazine in a suitable solvent such as N,N-dimethylformamide (DMF). Add a base like sodium hydride (NaH) portion-wise at 0°C. After the effervescence ceases, add the desired alkyl halide (e.g., heptyl bromide) dropwise and stir the reaction mixture at room temperature overnight.[9] Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated phenothiazine.[9]

  • Vilsmeier-Haack Formylation: To a solution of the N-alkylated phenothiazine in DMF, add a Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) at 0°C.[9] Stir the mixture at an elevated temperature (e.g., 70°C) for several hours until the starting material is consumed (monitored by TLC).[9] Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to yield the corresponding aldehyde.

  • Knoevenagel Condensation: Dissolve the aldehyde and an appropriate acceptor unit with an active methylene group (e.g., cyanoacetic acid) in a solvent like acetonitrile. Add a catalytic amount of a base such as piperidine. Reflux the mixture for several hours. After cooling, the product often precipitates. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the final phenothiazine dye.[9]

DSSC Fabrication and Characterization

The following protocol details the assembly and testing of a DSSC.

G cluster_dssc DSSC Fabrication and Characterization start 1. Photoanode Preparation (TiO2 on FTO) sintering 2. Sintering start->sintering dye_loading 3. Dye Sensitization sintering->dye_loading assembly 4. Cell Assembly with Counter Electrode dye_loading->assembly electrolyte_filling 5. Electrolyte Injection assembly->electrolyte_filling characterization 6. Photovoltaic Characterization electrolyte_filling->characterization end Performance Data characterization->end

Caption: Workflow for DSSC fabrication and characterization.

Step-by-Step Protocol:

  • Photoanode Preparation: Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, and ethanol. Deposit a compact layer of TiO2 by a method such as spin coating or spray pyrolysis, followed by the deposition of a mesoporous TiO2 layer using a technique like screen printing or doctor-blading.

  • Sintering: Sinter the TiO2-coated FTO glass in a furnace at high temperatures (e.g., 450-500°C) to ensure good electrical contact between the TiO2 nanoparticles and the FTO substrate, and to remove any organic binders.

  • Dye Sensitization: While still warm (around 80°C), immerse the sintered photoanode in a solution of the phenothiazine or ruthenium dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific duration (typically 12-24 hours) to allow for the formation of a dye monolayer on the TiO2 surface.

  • Counter Electrode Preparation: A platinum-coated FTO glass is typically used as the counter electrode. This can be prepared by sputtering or by depositing a thin layer of a platinum precursor (e.g., H2PtCl6) followed by thermal decomposition.

  • Cell Assembly: Assemble the dye-sensitized photoanode and the platinum counter electrode in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn). Heat-press the assembly to seal the cell, leaving two small holes for electrolyte filling.

  • Electrolyte Injection: Introduce the electrolyte (typically containing an I-/I3- redox couple in an organic solvent like acetonitrile) into the cell through one of the holes via vacuum backfilling. Seal the holes with a sealant and a small piece of glass.

  • Photovoltaic Characterization: Measure the current-voltage (J-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm2) using a solar simulator equipped with a source meter. From the J-V curve, determine the Voc, Jsc, FF, and PCE.

Conclusion and Future Outlook

The comparative analysis clearly indicates that phenothiazine-based dyes are no longer just a promising alternative but a serious competitor to ruthenium-based sensitizers in DSSCs. Their lower cost, synthetic accessibility, and impressive photovoltaic performance, particularly when employing advanced molecular designs and co-sensitization strategies, position them at the forefront of next-generation DSSC research. While ruthenium dyes still offer benchmark stability and efficiency, the rapid progress in phenothiazine dye development suggests that the future of DSSCs may very well be metal-free. Further research focusing on the long-term stability of phenothiazine-based DSSCs and the exploration of novel donor and acceptor moieties will undoubtedly continue to push the boundaries of their performance.

References

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography for Purity Analysis of 3,7-Dibromophenothiazin-5-ium Bromide

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth analysis of High-Per...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 3,7-Dibromophenothiazin-5-ium bromide, a key intermediate in the synthesis of various phenothiazine derivatives. We will explore a meticulously developed HPLC method, compare it with alternative analytical techniques, and provide the experimental rationale grounded in established scientific principles and regulatory standards.

Introduction: The Critical Role of Purity in Phenothiazine Synthesis

3,7-Dibromophenothiazin-5-ium bromide is a pivotal precursor in the synthesis of pharmacologically active phenothiazine compounds.[1] Its purity directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). The synthesis of this intermediate can introduce several process-related impurities, including the unoxidized precursor, 3,7-dibromophenothiazine, and other by-products.[1] Therefore, a reliable and accurate analytical method to assess its purity is not just a quality control measure but a critical component of process optimization and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) stands as a dominant technique in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide will detail a proposed HPLC method for 3,7-Dibromophenothiazin-5-ium bromide, validated according to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

The HPLC Method: A Deep Dive into the Experimental Design

The development of a robust HPLC method requires careful consideration of the analyte's physicochemical properties and the potential impurities.[7][8] 3,7-Dibromophenothiazin-5-ium bromide is a polar, aromatic compound with a strong chromophore, making it well-suited for reverse-phase HPLC with UV detection.[9][10]

Chromatographic Conditions

The following table outlines the proposed HPLC conditions, with the rationale for each parameter explained below.

ParameterRecommended ConditionJustification
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately polar to nonpolar compounds like phenothiazine derivatives. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC, providing good peak shape and elution strength. TFA acts as an ion-pairing agent to improve peak symmetry for basic compounds and maintains a low pH to ensure the analyte remains in its ionized form.
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B (Equilibration)A gradient elution is crucial for separating compounds with a range of polarities, which is expected for the main compound and its potential impurities.[7][10] This gradient allows for the elution of more polar impurities early in the run while ensuring the main, more retained compound elutes with a good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure.[7]
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 280 nmPhenothiazine derivatives typically exhibit strong UV absorbance in this region due to their aromatic structure.[11] This wavelength is chosen to provide high sensitivity for the main analyte and its likely impurities.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Sample Preparation 1.0 mg/mL in Mobile Phase A/B (50:50)Dissolving the sample in a mixture of the mobile phase components ensures compatibility and good peak shape upon injection.
Method Validation: Ensuring Trustworthiness and Reliability

A critical aspect of any analytical method is its validation, which demonstrates its suitability for the intended purpose.[12][13] The proposed HPLC method should be validated in accordance with ICH Q2(R1)/Q2(R2) guidelines, focusing on the following parameters for purity analysis:[4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] This is demonstrated by running a blank, a placebo (if in a formulation), and spiked samples to show that there is no interference at the retention time of the main peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing a series of dilutions of the reference standard and performing a linear regression of the peak area versus concentration.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The Broader Analytical Landscape: A Comparison of Purity Analysis Techniques

While HPLC is a powerful tool, it is essential to understand its place among other analytical techniques for purity assessment.[14][15]

TechniquePrincipleAdvantages for Purity AnalysisLimitations for Purity Analysis
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a liquid mobile phase and a solid stationary phase.High resolution, excellent quantitative accuracy, high sensitivity, and well-established validation protocols.[2][3]Requires a suitable chromophore for UV detection, can be more complex and time-consuming than simpler methods.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, and cost-effective for qualitative assessment of impurities.[16]Primarily qualitative, lower resolution and sensitivity compared to HPLC, difficult to automate.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information, enabling the identification of unknown impurities.[16]More expensive instrumentation, quantitative analysis can be more complex than with UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides definitive structural information about the main compound and impurities, can be used for quantitative analysis (qNMR).[15][17]Lower sensitivity compared to HPLC, requires higher sample concentrations, complex mixtures can be difficult to interpret.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, providing information about functional groups.Useful for confirming the identity of the main compound and detecting impurities with different functional groups.[17]Not suitable for quantifying impurities, limited use for structurally similar compounds.

Experimental Workflow and Data Visualization

To provide a clearer understanding of the analytical process, the following diagrams illustrate the HPLC workflow and the chemical structures of interest.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh 3,7-Dibromophenothiazin-5-ium bromide Solvent Dissolve in Mobile Phase (50:50) Sample->Solvent Filter Filter through 0.45 µm syringe filter Solvent->Filter Autosampler Inject Sample Filter->Autosampler Vial Transfer Column C18 Reverse-Phase Column Autosampler->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: HPLC workflow for purity analysis.

Chemical_Structures cluster_main Main Analyte cluster_impurities Potential Impurities Main 3,7-Dibromophenothiazin-5-ium bromide (C12H6Br3NS) Impurity1 3,7-Dibromophenothiazine (Reduced Form) Main->Impurity1 Reduction Impurity2 Monobrominated Phenothiazine (Precursor) Impurity2->Main Incomplete Bromination

Caption: Analyte and potential impurities.

Conclusion

The purity of 3,7-Dibromophenothiazin-5-ium bromide is a critical parameter that influences the entire downstream synthetic process in drug development. A well-developed and validated reverse-phase HPLC method offers a reliable, accurate, and robust solution for quantifying the purity of this important intermediate. While other analytical techniques such as TLC, LC-MS, and NMR provide valuable complementary information, HPLC remains the gold standard for routine quality control due to its superior quantitative capabilities and high resolution. By implementing a scientifically sound analytical strategy, researchers can ensure the quality of their starting materials, leading to more consistent and reliable research outcomes.

References

  • Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.
  • 3,7-Dibromophenothiazin-5-ium bromide | C12H6Br3NS | CID 16213275. PubChem. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Lab-Training.com. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. [Link]

  • How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. PubMed. [Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of All Research Scientific and Technical. [Link]

  • How do you perform purity analysis? Chromatography Forum. [Link]

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • HPLC Methods for analysis of Bromide ion. HELIX Chromatography. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMS Bio. [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. [Link]

  • Analyzing Organic Compounds: Methods & Tools. Study.com. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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